Product packaging for 2-keto-L-Gulonic acid(Cat. No.:CAS No. 526-98-7)

2-keto-L-Gulonic acid

Cat. No.: B155391
CAS No.: 526-98-7
M. Wt: 194.14 g/mol
InChI Key: VBUYCZFBVCCYFD-NUNKFHFFSA-N
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Description

2-dehydro-L-idonic acid is a ketoaldonic acid. It is functionally related to a L-idonic acid and a L-gulonic acid. It is a conjugate acid of a 2-dehydro-L-idonate.
3-Keto-L-gulonic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2-Keto-L-gulonic acid has been reported in Pogostemon cablin with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O7 B155391 2-keto-L-Gulonic acid CAS No. 526-98-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid
Source PubChem
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InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3+,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUYCZFBVCCYFD-NUNKFHFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)C(=O)O)O)O)O)O
Source PubChem
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Isomeric SMILES

C([C@@H]([C@H]([C@@H](C(=O)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID901031512
Record name 2-Keto-L-gulonic acid
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Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

526-98-7, 342385-52-8
Record name 2-keto-L-Gulonic acid
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Record name 2-Keto-L-gulonic acid
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Record name 2-Keto-L-gulonic acid
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Record name L-xylo-hex-2-ulosonic acid
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Record name L-Xylo-hex-2-ulosonic acid hydrate
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Record name 2-KETO-L-GULONIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the 2-keto-L-gulonic Acid Biosynthesis Pathway in Ketogulonicigenium vulgare

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthesis pathway of 2-keto-L-gulonic acid (2-KGA) in Ketogulonicigenium vulgare, a bacterium of significant industrial importance in the production of Vitamin C. This document details the enzymatic reactions, quantitative data, experimental protocols, and visual representations of the pathway and associated workflows.

Introduction to the 2-KGA Biosynthesis Pathway

Ketogulonicigenium vulgare is a key microorganism utilized in the industrial two-step fermentation process for Vitamin C synthesis. It is responsible for the bioconversion of L-sorbose to this compound (2-KGA), the direct precursor to ascorbic acid. This conversion is a periplasmic process, intricately linked to the bacterium's respiratory chain. The pathway is primarily catalyzed by a series of pyrroloquinoline quinone (PQQ)-dependent dehydrogenases.

The core pathway involves the sequential oxidation of L-sorbose to L-sorbosone, followed by the oxidation of L-sorbosone to 2-KGA. Key enzymes in this process include L-sorbose dehydrogenase (SDH), L-sorbosone dehydrogenase (SNDH), and in some instances, a bifunctional L-sorbose/L-sorbosone dehydrogenase (SSDH). These enzymes are located in the periplasm, allowing for direct interaction with the substrate in the fermentation medium and efficient coupling to the electron transport chain for energy generation.[1]

Key Enzymes and Reactions

The biosynthesis of 2-KGA from L-sorbose in K. vulgare is a two-step oxidation process:

  • L-sorbose → L-sorbosone: This reaction is catalyzed by L-sorbose dehydrogenase (SDH) or the SDH domain of L-sorbose/L-sorbosone dehydrogenase (SSDH) . These are PQQ-dependent enzymes that oxidize the C2 hydroxyl group of L-sorbose.

  • L-sorbosone → this compound (2-KGA): This step is carried out by L-sorbosone dehydrogenase (SNDH) or the SNDH activity of SSDH . This PQQ-dependent enzyme, which can also contain a heme c prosthetic group, oxidizes L-sorbosone to 2-KGA.[1][2] It has been observed that SNDH can also catalyze the conversion of L-sorbosone to L-ascorbic acid (Vitamin C) directly.[3][4]

Multiple isozymes of these dehydrogenases have been identified in different strains of K. vulgare, suggesting a robust and adaptable metabolic capability for 2-KGA production.[2][5]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the 2-KGA biosynthesis pathway in K. vulgare.

Table 1: Kinetic Properties of L-sorbose Dehydrogenase (SDH) from K. vulgare Y25 [6]

ParameterValueConditions
Km (L-sorbose) 21.9 mMpH 8.0, 35°C
Km (1-propanol) 0.13 mMpH 8.0, 35°C
Optimal pH ~8.035°C
Optimal Temperature ~35°CpH 8.0
Molecular Mass 60,532 Da

Table 2: Specific Activities of L-sorbosone Dehydrogenase (SNDH) Isozymes from K. vulgare DSM 4025 [3]

EnzymeProductSpecific Activity (U/mg protein)Conditions
SNDH1 L-ascorbic acid3.01pH 7.0
2-KGA0.60pH 7.0
SNDH2 L-ascorbic acid3.26pH 7.0
2-KGA0.74pH 7.0
SNDH3 L-ascorbic acid4.63pH 7.0
2-KGA1.16pH 7.0

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the 2-KGA biosynthesis pathway in K. vulgare.

Purification of PQQ-Dependent Dehydrogenases

This protocol describes a general approach for the purification of PQQ-dependent dehydrogenases from K. vulgare. Specific details may need to be optimized for individual enzymes.

  • Cell Lysis:

    • Harvest K. vulgare cells from culture by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Resuspend the cells in the same buffer and disrupt by sonication or high-pressure homogenization on ice.

    • Centrifuge the lysate at high speed to separate the soluble fraction (containing periplasmic and cytoplasmic proteins) from the cell debris and membranes.

  • Chromatography:

    • Anion-Exchange Chromatography: Load the soluble fraction onto an anion-exchange column (e.g., DEAE-Sepharose) equilibrated with the starting buffer. Elute the bound proteins with a linear gradient of NaCl.

    • Hydrophobic Interaction Chromatography: Pool the active fractions from the anion-exchange step, add ammonium sulfate to a final concentration that promotes binding, and load onto a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing gradient of ammonium sulfate.

    • Gel Filtration Chromatography: Further purify the active fractions by size-exclusion chromatography on a gel filtration column (e.g., Superdex 200) to separate proteins based on their molecular weight.

  • Purity Assessment:

    • Analyze the purity of the final enzyme preparation by SDS-PAGE. A single band should be observed.

    • Determine the protein concentration using a standard method such as the Bradford or BCA assay.

Enzyme Activity Assays

4.2.1. L-sorbose Dehydrogenase (SDH) Activity Assay [6]

This spectrophotometric assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP).

  • Reaction Mixture (1 mL):

    • 50 mM Tris-HCl buffer (pH 8.0)

    • 0.2 mM Phenazine methosulfate (PMS)

    • 0.1 mM 2,6-dichlorophenolindophenol (DCIP)

    • 10 mM L-sorbose

    • Purified enzyme solution

  • Procedure:

    • Mix all components except L-sorbose in a cuvette and incubate at 35°C for 5 minutes to equilibrate.

    • Initiate the reaction by adding L-sorbose.

    • Monitor the decrease in absorbance at 600 nm due to the reduction of DCIP.

    • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCIP per minute under the assay conditions.

4.2.2. L-sorbosone Dehydrogenase (SNDH) Activity Assay [3]

This assay measures the production of 2-KGA and L-ascorbic acid from L-sorbosone using High-Performance Liquid Chromatography (HPLC).

  • Reaction Mixture (1 mL):

    • 50 mM Potassium phosphate buffer (pH 7.0)

    • 1 mM L-sorbosone

    • 1 µM PQQ

    • 1 mM CaCl2

    • Purified enzyme solution

  • Procedure:

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a small volume of acid (e.g., perchloric acid or metaphosphoric acid).

    • Centrifuge to remove precipitated protein.

    • Analyze the supernatant by HPLC to quantify the amounts of 2-KGA and L-ascorbic acid produced.

HPLC Analysis of 2-KGA and L-sorbose

This method allows for the quantification of the substrate and product in fermentation broths or enzyme assay mixtures.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A suitable column for organic acid separation, such as a C18 column or a specific organic acid analysis column.

  • Mobile Phase: An isocratic mobile phase, typically an acidic aqueous solution (e.g., 0.01 N H2SO4).

  • Detection: UV detection at a wavelength of 210 nm.

  • Procedure:

    • Prepare standards of L-sorbose and 2-KGA of known concentrations.

    • Prepare samples by centrifuging to remove cells and filtering the supernatant through a 0.22 µm filter.

    • Inject the standards and samples onto the HPLC system.

    • Identify and quantify the peaks based on the retention times and peak areas of the standards.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the core 2-KGA biosynthesis pathway, its connection to the electron transport chain, and a typical experimental workflow for enhancing 2-KGA production.

2-KGA_Biosynthesis_Pathway cluster_enzymes Periplasmic Enzymes LSorbose L-Sorbose SDH SDH / SSDH LSorbose->SDH LSorbosone L-Sorbosone SNDH SNDH / SSDH LSorbosone->SNDH KGA This compound (2-KGA) SDH->LSorbosone PQQ SNDH->KGA PQQ, Heme c

Caption: The core 2-KGA biosynthesis pathway in K. vulgare.

Electron_Transport_Chain_Coupling cluster_periplasm Periplasm cluster_membrane Cytoplasmic Membrane cluster_cytoplasm Cytoplasm LSorbose L-Sorbose SDH SDH LSorbose->SDH LSorbosone L-Sorbosone SNDH SNDH LSorbosone->SNDH SDH->LSorbosone PQQ_red PQQ (red) SDH->PQQ_red SNDH->PQQ_red KGA KGA SNDH->KGA 2-KGA PQQ_ox PQQ (ox) PQQ_ox->SDH e- PQQ_ox->SNDH e- ETC Electron Transport Chain (Cytochromes) PQQ_red->ETC e- H_out H+ ETC->H_out Proton Pumping O2 1/2 O2 ETC->O2 e- ATP_synthase ATP Synthase ATP ATP ATP_synthase->ATP H_in H+ ATP_synthase->H_in ADP ADP + Pi ADP->ATP_synthase H_out->ATP_synthase H2O H2O O2->H2O

Caption: Coupling of 2-KGA biosynthesis to the electron transport chain.

Metabolic_Engineering_Workflow start Identify Target Genes (e.g., sdh, sndh) clone Clone Genes into Expression Vector start->clone transform Transform K. vulgare clone->transform screen Screen Transformants transform->screen ferment Fermentation and 2-KGA Analysis screen->ferment analyze Analyze Results and Further Optimization ferment->analyze

Caption: A generalized workflow for metabolic engineering of K. vulgare.

Regulation of the 2-KGA Biosynthesis Pathway

The production of 2-KGA in K. vulgare is a highly regulated process. The expression of the key dehydrogenase genes, sdh and sndh, is controlled at the transcriptional level. Studies have identified the promoter regions of these genes, providing a basis for genetic engineering strategies to enhance their expression.

Furthermore, the availability of the cofactor PQQ is crucial for the activity of the dehydrogenases. The biosynthesis of PQQ itself is a complex process, and ensuring an adequate supply of this cofactor is essential for efficient 2-KGA production.

The overall metabolic state of the cell also plays a significant regulatory role. The coupling of the 2-KGA pathway to the respiratory chain for ATP synthesis highlights the importance of cellular energy balance. Additionally, the symbiotic relationship with companion bacteria, such as Bacillus megaterium, in industrial fermentations suggests a complex interplay of intercellular signaling and nutrient exchange that influences the growth of K. vulgare and its capacity for 2-KGA synthesis.

Conclusion

The biosynthesis of this compound in Ketogulonicigenium vulgare is a well-characterized yet complex metabolic pathway of immense industrial relevance. A thorough understanding of the key enzymes, their kinetics, and the regulatory mechanisms governing this pathway is crucial for the rational design of strategies to improve 2-KGA yields. This technical guide provides a foundational understanding for researchers and professionals aiming to further explore and engineer this important bioprocess. Future research focusing on detailed metabolic flux analysis, systems biology approaches to understand the symbiotic interactions, and advanced protein engineering of the dehydrogenases will undoubtedly lead to further advancements in Vitamin C production.

References

Genetic Regulation of 2-keto-L-gulonic Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-keto-L-gulonic acid (2-KLG) is a pivotal intermediate in the biosynthesis of L-ascorbic acid (Vitamin C). The industrial production of Vitamin C largely relies on microbial fermentation processes that convert a suitable carbon source, such as D-glucose or L-sorbose, into 2-KLG. Understanding the intricate genetic regulatory networks that govern 2-KLG metabolism in various microorganisms is paramount for optimizing production yields and developing novel therapeutic strategies. This technical guide provides an in-depth overview of the core genetic and metabolic components involved in 2-KLG biosynthesis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.

Core Metabolic Pathways and Key Enzymes

The microbial production of 2-KLG primarily involves two main pathways: the direct oxidation of L-sorbose and the reduction of 2,5-diketo-D-gluconic acid (2,5-DKG).

The Sorbosone Pathway

A common route for 2-KLG synthesis from L-sorbose is the sorbosone pathway. This pathway involves the sequential oxidation of L-sorbose to L-sorbosone, which is then further oxidized to 2-KLG.[1] Key enzymes in this pathway include:

  • L-Sorbose Dehydrogenase (SDH): This enzyme catalyzes the initial oxidation of L-sorbose to L-sorbosone.

  • L-Sorbosone Dehydrogenase (SNDH): This enzyme is responsible for the subsequent oxidation of L-sorbosone to 2-KLG.

In some bacteria, a single enzyme, sorbose/sorbosone dehydrogenase (SSDH), can catalyze both steps.[2]

The 2,5-Diketo-D-Gluconic Acid (2,5-DKG) Reduction Pathway

An alternative pathway involves the stereospecific reduction of 2,5-DKG to 2-KLG. This pathway is often employed in genetically engineered microorganisms.

  • 2,5-Diketo-D-Gluconic Acid Reductase (2,5-DKG Reductase): This enzyme, often from Corynebacterium species, catalyzes the conversion of 2,5-DKG to 2-KLG.[3][4]

Quantitative Data on Key Enzymes and Production Strains

The efficiency of 2-KLG production is highly dependent on the kinetic properties of the involved enzymes and the metabolic capabilities of the production strains. The following tables summarize key quantitative data from various studies.

EnzymeSource OrganismSubstrateKm (mM)kcat (s-1)Optimal pHOptimal Temperature (°C)
GluD (2-keto-L-gulonate reductase)Aspergillus niger2-keto-L-gulonate25.321.4--
GluD (2-keto-L-gulonate reductase)Aspergillus nigerL-idonate12.61.1--
GluE (L-idonate 5-dehydrogenase)Aspergillus nigerL-idonate30.95.5--
GluE (L-idonate 5-dehydrogenase)Aspergillus niger5-keto-D-gluconate8.47.2--
2,5-DKG Reductase A (mutant)Corynebacterium sp.2,5-DKG12.3---
2,5-DKG Reductase A (wild-type)Corynebacterium sp.2,5-DKG31.28.4--
Production StrainGenetic ModificationSubstrate2-KLG Titer (g/L)Conversion Rate (%)Reference
Ketogulonicigenium vulgare SPU B805 (co-cultured with B. megaterium)None (wild-type)L-sorbose82.74 ± 0.7795.97[5]
Recombinant Gluconobacter oxydansOverexpression of sndh and sdhD-sorbitol130-[6]
Recombinant Escherichia coliOverexpression of sorbose/sorbosone dehydrogenases and PQQ synthesis genesL-sorbose72.471.2[7]
Co-culture of Gluconobacter oxydans and recombinant E. coli-D-sorbitol16.833.6[7]
Erwinia sp. (mutant) and Corynebacterium sp. (mutant)Two-stage fermentationD-glucose106.3 (as calcium salt)84.6[4][8]

Signaling Pathways and Regulatory Networks

The expression of genes involved in 2-KLG metabolism is tightly controlled by complex regulatory networks. These networks allow the microorganisms to respond to environmental cues and optimize their metabolic flux.

Transcriptional Regulation in Pseudomonas

In some Pseudomonas species, the kgu operon, which is involved in 2-ketogluconate catabolism, is regulated by the transcriptional regulator PtxS. PtxS binds to the promoter region of the kgu operon, repressing its transcription. The presence of 2-ketogluconate acts as an inducer, binding to PtxS and causing its dissociation from the DNA, thereby allowing the expression of the kgu genes.[9]

PtxS_Regulation PtxS PtxS (Transcriptional Regulator) kgu_promoter kgu operon promoter PtxS->kgu_promoter binds to repress transcription Two_KGA_PtxS Inactive PtxS Complex kgu_genes kgu structural genes (kguE, kguK, kguT, kguD) kgu_promoter->kgu_genes transcription Two_KGA 2-Ketogluconate (Inducer) Two_KGA->PtxS binds to Two_KGA_PtxS->kgu_promoter cannot bind

Caption: Transcriptional regulation of the kgu operon by PtxS in Pseudomonas.

Metabolic Engineering Strategies

Metabolic engineering plays a crucial role in enhancing 2-KLG production. These strategies often involve the overexpression of key enzymes or the modification of competing metabolic pathways.

Metabolic_Engineering_Workflow start Identify Rate-Limiting Step in 2-KLG Biosynthesis gene_identification Identify Key Genes (e.g., sdh, sndh, 2,5-DKGR) start->gene_identification vector_construction Construct Expression Vector with Strong Promoter gene_identification->vector_construction transformation Transform Host Organism (e.g., E. coli, G. oxydans) vector_construction->transformation overexpression Overexpress Target Genes transformation->overexpression fermentation Optimize Fermentation Conditions overexpression->fermentation analysis Analyze 2-KLG Production (HPLC) fermentation->analysis end Enhanced 2-KLG Production analysis->end

Caption: A generalized workflow for metabolic engineering to enhance 2-KLG production.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the study of 2-KLG metabolism.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately measure the concentration of 2-KLG in fermentation broth.

Materials:

  • HPLC system with a UV detector

  • Aminex HPX-87H column (or equivalent anion exchange column)

  • Mobile phase: 0.015 M Ammonium dihydrogen phosphate solution (pH adjusted to 4.1 with phosphoric acid)

  • 2-KLG standard

  • Fermentation broth samples

  • Syringe filters (0.22 µm)

Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of 2-KLG standard of known concentration.

    • Perform serial dilutions to create a series of standards with concentrations ranging from the expected sample concentration.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot a standard curve of peak area versus concentration.

  • Sample Preparation:

    • Centrifuge the fermentation broth to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with the mobile phase if the 2-KLG concentration is expected to be outside the range of the standard curve.

  • HPLC Analysis:

    • Set the HPLC conditions:

      • Column: Aminex HPX-87H

      • Mobile Phase: 0.015 M Ammonium dihydrogen phosphate (pH 4.1)

      • Flow Rate: 1 mL/min

      • Detection Wavelength: 210 nm

    • Inject the prepared samples into the HPLC system.

    • Record the chromatograms and determine the peak area corresponding to 2-KLG.

  • Quantification:

    • Use the standard curve to determine the concentration of 2-KLG in the diluted samples based on their peak areas.

    • Calculate the original concentration of 2-KLG in the fermentation broth by accounting for the dilution factor.[10][11]

Cloning and Expression of L-Sorbose Dehydrogenase (sdh)

Objective: To clone the sdh gene and express the corresponding enzyme for functional characterization or metabolic engineering.

Materials:

  • Genomic DNA from a 2-KLG producing organism (e.g., Gluconobacter oxydans)

  • PCR primers specific for the sdh gene

  • High-fidelity DNA polymerase

  • Expression vector (e.g., pET vector for E. coli expression)

  • Restriction enzymes

  • T4 DNA ligase

  • Competent E. coli cells (cloning and expression strains)

  • LB medium and appropriate antibiotics

  • IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction

Procedure:

  • Gene Amplification:

    • Design PCR primers flanking the coding sequence of the sdh gene, incorporating restriction sites for cloning.

    • Perform PCR using the genomic DNA as a template to amplify the sdh gene.

  • Vector and Insert Preparation:

    • Digest both the amplified sdh gene and the expression vector with the chosen restriction enzymes.

    • Purify the digested insert and vector using a gel extraction kit.

  • Ligation and Transformation:

    • Ligate the digested sdh insert into the prepared expression vector using T4 DNA ligase.

    • Transform the ligation mixture into competent E. coli cloning cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and select for positive colonies.

  • Plasmid Verification:

    • Isolate plasmid DNA from the selected colonies.

    • Verify the presence and correct orientation of the sdh insert by restriction digestion and/or DNA sequencing.

  • Protein Expression:

    • Transform the verified plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the transformed cells in LB medium to a specific optical density (e.g., OD600 of 0.6-0.8).

    • Induce protein expression by adding IPTG to the culture.

    • Continue to grow the cells for a specified time at an optimized temperature.

  • Protein Purification and Analysis:

    • Harvest the cells by centrifugation.

    • Lyse the cells and purify the recombinant SDH protein using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

    • Analyze the purified protein by SDS-PAGE and confirm its activity using an appropriate enzyme assay.[6][9]

Site-Directed Mutagenesis of 2,5-Diketo-D-gluconic Acid Reductase

Objective: To introduce specific mutations into the gene encoding 2,5-DKG reductase to improve its catalytic properties.

Materials:

  • Plasmid containing the wild-type 2,5-DKG reductase gene

  • Mutagenic primers containing the desired nucleotide change

  • High-fidelity DNA polymerase with proofreading activity

  • DpnI restriction enzyme

  • Competent E. coli cells

Procedure:

  • Primer Design:

    • Design a pair of complementary mutagenic primers that contain the desired mutation and anneal to the template plasmid.

  • Mutagenesis PCR:

    • Perform PCR using the plasmid DNA as a template and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the desired mutation.

  • Template Digestion:

    • Digest the PCR product with DpnI. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, and mutated plasmid intact.

  • Transformation and Selection:

    • Transform the DpnI-treated DNA into competent E. coli cells.

    • Plate the transformed cells on selective media and incubate to obtain colonies.

  • Mutation Verification:

    • Isolate plasmid DNA from the resulting colonies.

    • Verify the presence of the desired mutation by DNA sequencing.

  • Expression and Characterization of the Mutant Enzyme:

    • Express the mutant 2,5-DKG reductase protein as described in the previous protocol.

    • Purify the mutant enzyme and characterize its kinetic parameters (Km, kcat) and other properties (e.g., thermal stability) to assess the effect of the mutation.[1]

Conclusion

The genetic regulation of this compound metabolism is a multifaceted process involving a variety of enzymes, regulatory proteins, and metabolic pathways. A thorough understanding of these components is essential for the rational design of microbial cell factories for efficient Vitamin C production. The data, pathways, and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field, facilitating further advancements in the metabolic engineering of 2-KLG producing microorganisms and the development of novel biotechnological applications.

References

Spontaneous Conversion of 2-keto-L-gulonic Acid to Vitamin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the spontaneous conversion of 2-keto-L-gulonic acid (2-KLG) to L-ascorbic acid (Vitamin C). The document outlines the underlying chemical principles, influential factors, and detailed experimental protocols for this conversion, providing a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis.

Introduction

The synthesis of Vitamin C is a critical process in the pharmaceutical and food industries. While enzymatic pathways are the natural route for Vitamin C production in many organisms, the chemical conversion of precursors like this compound remains a significant area of study and industrial application. This guide focuses on the non-enzymatic, or "spontaneous," conversion of 2-KLG to L-ascorbic acid, a reaction that is typically facilitated by acid catalysis and specific reaction conditions. This process, often referred to as lactonization and enolization, is a key step in several established chemical syntheses of Vitamin C.

Chemical Pathway of Conversion

The conversion of this compound to L-ascorbic acid is a chemically driven process involving intramolecular cyclization (lactonization) and subsequent enolization. The reaction is typically acid-catalyzed, where a proton facilitates the nucleophilic attack of the C4 hydroxyl group on the C1 carboxyl group, leading to the formation of a five-membered ring (a γ-lactone). This unstable intermediate then undergoes enolization to form the stable enediol structure of L-ascorbic acid.

G Chemical Conversion of 2-KLG to L-Ascorbic Acid KLG This compound (2-KLG) Intermediate Unstable Lactone Intermediate KLG->Intermediate  Acid-Catalyzed  Lactonization AscorbicAcid L-Ascorbic Acid (Vitamin C) Intermediate->AscorbicAcid Enolization

Figure 1: Simplified pathway of 2-KLG to L-Ascorbic Acid conversion.

Quantitative Data on Conversion Parameters

The efficiency of the conversion of 2-KLG to L-ascorbic acid is highly dependent on the reaction conditions. The following tables summarize quantitative data extracted from various sources, primarily patent literature, detailing the impact of different catalysts, temperatures, and reaction times on the yield of L-ascorbic acid.

CatalystSolventTemperature (°C)Reaction Time (hours)Yield (%)Reference
Gaseous HClToluene652.594[1]
Conc. HClBenzene65558.7 (from diacetone-2-KLG)[2]
Sodium MethoxideMethanolNot SpecifiedNot SpecifiedNot Specified (esterification step)[2]
None (heating in water)Water100Not SpecifiedNot Specified[2]

Table 1: Comparison of Catalytic Systems for the Conversion of 2-KLG to L-Ascorbic Acid.

Temperature (°C)Reaction Time (hours)CatalystYield (%)NotesReference
60-702-4Gaseous HCl>90Preferred reaction temperature range for high crude yields.[1]
653Gaseous HClHighOptimal time and temperature for high crude yields.[2]
40-802-5Gaseous HClNot specifiedGeneral operational range.[1]

Table 2: Influence of Temperature and Reaction Time on Yield.

ParameterConditionEffect on YieldReference
Water ContentSubstantially anhydrousIncreases yield and decreases reaction time[1]
2-KLG Hydration StateHigher hydration (e.g., 1.5 hydrate)Favorable for conversion in anhydrous conditions[1][2]
SurfactantsLipophilic surfactantsCan improve yield and purity in anhydrous systems[2]

Table 3: Influence of Other Reaction Parameters.

Experimental Protocols

This section provides detailed methodologies for the conversion of 2-KLG to L-ascorbic acid and the subsequent analysis of the product.

Acid-Catalyzed Conversion of this compound to L-Ascorbic Acid

This protocol is adapted from patent literature describing a high-yield conversion in a substantially anhydrous system.[1]

Materials:

  • This compound (1.5 hydrate)

  • Toluene

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Hydrogen Chloride (HCl) gas

  • Nitrogen gas

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, gas inlet tube, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Set up a 50 mL three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser under a nitrogen atmosphere.

  • Add 20 mL of toluene to the flask.

  • Heat the toluene to 65°C with stirring.

  • Add 5.0 g of this compound (1.5 hydrate) to the heated toluene.

  • Immediately add 1.0 mL of concentrated HCl.

  • Bubble anhydrous HCl gas through the slurry at a rate of approximately 80 mL/minute for 2.5 hours while maintaining the temperature at 65°C.

  • After 2.5 hours, stop the HCl gas flow and cool the reaction mixture to room temperature.

  • Remove the toluene using a rotary evaporator at 30°C under reduced pressure.

  • To ensure dryness, add another 20 mL of toluene and repeat the evaporation step twice.

  • Dry the resulting solid product under vacuum overnight.

G Experimental Workflow for 2-KLG to L-Ascorbic Acid Conversion Start Start Setup Assemble Reaction Apparatus (3-neck flask, condenser, etc.) Start->Setup AddToluene Add Toluene (20 mL) Setup->AddToluene Heat Heat to 65°C AddToluene->Heat AddReactants Add 2-KLG (5.0 g) and Conc. HCl (1.0 mL) Heat->AddReactants BubbleHCl Bubble Anhydrous HCl Gas (2.5 hours at 65°C) AddReactants->BubbleHCl Cool Cool to Room Temperature BubbleHCl->Cool Evaporate Remove Toluene (Rotary Evaporator) Cool->Evaporate Dry Dry Product Under Vacuum Evaporate->Dry End End Dry->End

Figure 2: Workflow for the acid-catalyzed conversion of 2-KLG.
Quantification of this compound and L-Ascorbic Acid by HPLC

This protocol provides a method for the simultaneous determination of 2-KLG and L-ascorbic acid.[3]

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Shim-pack CLC-NH2 column (150 mm × 6 mm, 5 µm) or equivalent.

  • Ammonium dihydrogen phosphate

  • Phosphoric acid

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

  • Mobile Phase: 0.015 mol/L ammonium dihydrogen phosphate solution, with pH adjusted to 4.1 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

Procedure:

  • Standard Preparation:

    • Prepare stock solutions of 2-KLG and L-ascorbic acid of known concentrations in the mobile phase.

    • Generate a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Dissolve a known weight of the crude reaction product in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Identify the peaks for 2-KLG and L-ascorbic acid based on their retention times compared to the standards.

    • Quantify the concentrations of 2-KLG and L-ascorbic acid in the samples by comparing their peak areas to the calibration curve.

Conclusion

The spontaneous conversion of this compound to L-ascorbic acid is a chemically robust process that can be optimized to achieve high yields. The use of acid catalysis in substantially anhydrous conditions appears to be the most effective approach. This guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers and professionals to effectively utilize this chemical conversion in their work. Further research into novel catalytic systems and reaction conditions may lead to even more efficient and environmentally benign methods for Vitamin C synthesis.

References

Methodological & Application

Application Note: Quantification of 2-Keto-L-Gulonic Acid in Fermentation Broth using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-keto-L-gulonic acid (2-KGA) is a key intermediate in the biotechnological production of Vitamin C (ascorbic acid). Accurate and reliable quantification of 2-KGA in fermentation broth is crucial for process monitoring, optimization, and quality control. This application note provides a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the determination of 2-KGA. The described protocol is simple, rapid, and robust for routine analysis.

This compound is a keto acid with the chemical formula C₆H₁₀O₇.[1][2] Its structure consists of a six-carbon backbone with a ketone functional group and multiple hydroxyl groups, making it highly soluble in aqueous solutions like fermentation media.[3]

Principle

This method utilizes reverse-phase High-Performance Liquid Chromatography (HPLC) to separate this compound from other components in the fermentation broth. An amino-based column is employed with an isocratic mobile phase consisting of an ammonium dihydrogen phosphate buffer. Detection is achieved by monitoring the UV absorbance at 210 nm, where 2-KGA exhibits a strong response.[4] Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.

Materials and Reagents

  • This compound (2-KGA) standard (Sigma-Aldrich or equivalent)

  • Ammonium dihydrogen phosphate (NH₄H₂PO₄), analytical grade

  • Phosphoric acid (H₃PO₄), analytical grade

  • HPLC grade water

  • Methanol, HPLC grade (for system cleaning)

  • 0.45 µm syringe filters

Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic pump

    • Autosampler

    • Column oven

    • UV-Vis detector

  • Shim-pack CLC-NH₂ column (150 mm x 6 mm, 5 µm) or equivalent

  • Data acquisition and processing software (e.g., Chromeleon)

  • Analytical balance

  • pH meter

  • Microcentrifuge

  • Vortex mixer

Experimental Protocol

Preparation of Mobile Phase and Standards

Mobile Phase (0.015 M Ammonium Dihydrogen Phosphate, pH 4.1):

  • Weigh 1.725 g of ammonium dihydrogen phosphate and dissolve it in 1 L of HPLC grade water.

  • Adjust the pH of the solution to 4.1 using phosphoric acid.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

Standard Stock Solution (1 mg/mL of 2-KGA):

  • Accurately weigh 25.0 mg of 2-KGA standard.

  • Dissolve the standard in a 25 mL volumetric flask with the mobile phase.

  • Ensure the standard is fully dissolved by vortexing. This stock solution can be stored at 4°C for a short period.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 600 µg/mL.[5] These will be used to construct the calibration curve.

Sample Preparation
  • Collect a representative sample from the fermentation broth.

  • Dilute the fermentation broth sample with the mobile phase to bring the expected 2-KGA concentration within the linear range of the calibration curve.

  • Centrifuge the diluted sample at 10,000 x g for 10 minutes to pellet cells and other solid debris.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Analysis

Chromatographic Conditions:

ParameterValue
Column Shim-pack CLC-NH₂ (150 mm x 6 mm, 5 µm)
Mobile Phase 0.015 M NH₄H₂PO₄ (pH 4.1)[4]
Flow Rate 1.0 mL/min[4]
Column Temperature Ambient
Detection Wavelength 210 nm[4]
Injection Volume 10 µL
Run Time Approximately 20 minutes[4]

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared working standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared fermentation broth samples.

  • After each sample injection, it is good practice to run a blank (mobile phase) to check for carryover.

Data Analysis
  • Identify the 2-KGA peak in the chromatograms based on the retention time obtained from the standard injections. The retention time for 2-KGA is approximately 14.3 minutes under these conditions.[4]

  • Integrate the peak area of the 2-KGA peak for both standards and samples.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Determine the concentration of 2-KGA in the samples by interpolating their peak areas on the calibration curve.

  • Calculate the final concentration of 2-KGA in the original fermentation broth by applying the dilution factor used during sample preparation.

Method Validation Data

The following tables summarize the performance characteristics of this HPLC-UV method for the quantification of this compound.

Table 1: Chromatographic and System Suitability Parameters

ParameterTypical Value
Retention Time (2-KGA) ~14.3 min[4]
Theoretical Plates > 2000
Tailing Factor ≤ 2

Table 2: Method Validation Parameters for 2-KGA Quantification

ParameterResult
Linearity Range 10 - 600 µg/mL[5]
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 2.7 µg/mL[2]
Limit of Quantification (LOQ) 7.8 µg/mL[2]
Precision (Repeatability, RSD) < 2%
Accuracy (Recovery) 98 - 102%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Quantification Fermentation_Broth Fermentation Broth Sample Dilution Dilution with Mobile Phase Fermentation_Broth->Dilution Centrifugation Centrifugation (10,000 x g, 10 min) Dilution->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC_Vial Sample in HPLC Vial Filtration->HPLC_Vial HPLC_Injection Inject into HPLC System HPLC_Vial->HPLC_Injection Standard_Prep Prepare 2-KGA Standards Standard_Prep->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection at 210 nm Chromatographic_Separation->UV_Detection Peak_Integration Peak Identification & Integration UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation Final_Result Final 2-KGA Concentration Concentration_Calculation->Final_Result

Caption: Experimental workflow for 2-KGA quantification.

validation_parameters cluster_quantitative Quantitative Validation cluster_accuracy_precision Accuracy & Precision cluster_specificity Specificity & Robustness Method_Validation HPLC Method Validation Linearity Linearity & Range Method_Validation->Linearity LOD Limit of Detection (LOD) Method_Validation->LOD LOQ Limit of Quantification (LOQ) Method_Validation->LOQ Accuracy Accuracy (Recovery) Method_Validation->Accuracy Precision Precision (Repeatability) Method_Validation->Precision Specificity Specificity Method_Validation->Specificity Robustness Robustness Method_Validation->Robustness

Caption: Key parameters for HPLC method validation.

Conclusion

The HPLC-UV method described in this application note is a reliable and efficient tool for the quantitative analysis of this compound in fermentation broth. The simple sample preparation and isocratic elution make it suitable for high-throughput analysis in research and industrial settings. Proper method validation, including the determination of linearity, LOD, LOQ, precision, and accuracy, is essential to ensure the generation of high-quality, reproducible data.

References

Application Note: Analysis of 2-Keto-L-gulonic Acid (2-KGA) Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Keto-L-gulonic acid (2-KGA) is a key intermediate in the synthesis of L-ascorbic acid (Vitamin C).[1] Accurate quantification and characterization of 2-KGA in fermentation broths and other biological matrices are crucial for process optimization and quality control. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high resolution and sensitivity.[2][3] However, 2-KGA is a non-volatile and polar compound due to its carboxyl and hydroxyl groups, making it unsuitable for direct GC analysis.[4] Therefore, a chemical derivatization step is necessary to convert 2-KGA into a volatile and thermally stable derivative.[5][6]

This application note provides a detailed protocol for the analysis of 2-KGA using a two-step derivatization process involving methoximation followed by silylation. This procedure protects the ketone group and replaces active hydrogens, rendering the molecule amenable to GC-MS analysis.[7][8]

Principle of Derivatization

To prepare 2-KGA for GC-MS analysis, a two-step derivatization is employed to increase its volatility and thermal stability.[8]

  • Methoximation: The first step involves the reaction of 2-KGA with methoxyamine hydrochloride. This reaction targets the keto functional group, converting it into a methoxime derivative. This is crucial for preventing tautomerization (isomerization) in the hot GC inlet, which would otherwise lead to multiple chromatographic peaks and complicate quantification.[7] This step effectively "locks" the sugar-like molecule in its open-chain conformation.[7]

  • Silylation: The second step is silylation, where a reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used.[6][9] This reagent replaces the active hydrogens on the hydroxyl (-OH) and carboxyl (-COOH) groups with a non-polar trimethylsilyl (TMS) group.[6][10] The resulting TMS-ether and TMS-ester derivatives are significantly more volatile and thermally stable, allowing for excellent chromatographic separation and detection by GC-MS.[5]

Experimental Protocols

This section details the necessary steps for sample preparation, derivatization, and GC-MS analysis of 2-KGA.

Protocol 1: Sample Preparation (Lyophilization)

The presence of water can hydrolyze silylation reagents, leading to incomplete derivatization.[11] Therefore, samples must be thoroughly dried prior to derivatization.

  • Aliquoting: Transfer a precise volume (e.g., 100 µL) of the sample containing 2-KGA into a GC vial or microcentrifuge tube.

  • Internal Standard: Add an appropriate internal standard (e.g., cycloleucine) to the aliquot to correct for variations during sample preparation and injection.

  • Freeze-Drying: Freeze the samples completely (e.g., in liquid nitrogen or a -80°C freezer).

  • Lyophilization: Dry the frozen samples overnight using a vacuum centrifuge (SpeedVac) or a freeze-dryer until all solvent (primarily water) is removed, resulting in a dry residue.[12]

Protocol 2: Two-Step Derivatization

This protocol should be performed in a moisture-free environment. Use anhydrous solvents and reagents.

Step 1: Methoximation

  • Prepare a fresh solution of Methoxyamine hydrochloride (MeOx) in anhydrous pyridine (e.g., 20 mg/mL).

  • Add 50 µL of the MeOx solution to the dried sample residue.

  • Cap the vial tightly and vortex briefly to ensure the residue is fully dissolved.

  • Incubate the mixture in a thermal shaker or heating block at 60°C for 45 minutes to facilitate the oximation of the keto group.[8]

Step 2: Silylation

  • After the incubation, allow the vials to cool to room temperature.

  • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. The TMCS helps to derivatize sterically hindered groups.[10]

  • Cap the vial tightly and vortex briefly.

  • Incubate the mixture at 60°C for 30 minutes to complete the silylation of hydroxyl and carboxyl groups.[11]

  • After cooling, the sample is ready for GC-MS analysis. The derivatized sample should be analyzed promptly, although derivatives are generally stable for 24-72 hours if stored properly at 4°C.[9]

Protocol 3: GC-MS Analysis

The following are typical starting parameters for GC-MS analysis. These should be optimized for the specific instrument and column used.

  • Gas Chromatograph: Agilent GC 8890 or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • GC Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 10°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • MS Transfer Line Temp: 280°C

  • Ion Source Temp: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 50 - 650

Data Presentation and Quantitative Analysis

Quantitative analysis is performed by creating a calibration curve using standard solutions of 2-KGA prepared at known concentrations.[13] These standards are subjected to the same derivatization procedure as the samples. The peak area of the characteristic quantifier ion for the 2-KGA derivative is plotted against its concentration.[14] The concentration of 2-KGA in unknown samples is then determined by comparing its peak area to the calibration curve.[13]

Table 1: Example Quantitative Data for 2-KGA-TMS Derivative

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)Linear Range (µg/mL)
2-KGA-Methoxime-TMS~18.5348217, 259, 4365 - 500>0.995
Internal Standard (e.g., Cycloleucine-TMS)~12.2158174, 246--

Note: Retention times and m/z values are representative and should be confirmed experimentally.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the GC-MS analysis of 2-KGA.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_result Result Sample Liquid Sample (e.g., Fermentation Broth) Aliquot Aliquot & Add Internal Standard Sample->Aliquot Lyophilize Lyophilize to Dryness Aliquot->Lyophilize Methoximation Step 1: Methoximation (Methoxyamine HCl, 60°C, 45 min) Lyophilize->Methoximation Silylation Step 2: Silylation (MSTFA + 1% TMCS, 60°C, 30 min) Methoximation->Silylation GCMS GC-MS Injection & Analysis Silylation->GCMS Data Data Processing (Integration & Quantification) GCMS->Data Result Final Concentration Report Data->Result

Caption: Workflow for 2-KGA analysis by GC-MS.

Derivatization Pathway

This diagram shows the simplified chemical transformations during the derivatization of 2-KGA.

G cluster_reagents KGA This compound (2-KGA) Contains: -COOH, -OH, =O groups Intermediate Methoxime Derivative (=N-OCH3) KGA->Intermediate + Step 1 MeOx Methoxyamine HCl (in Pyridine) MeOx->Intermediate MSTFA MSTFA w/ TMCS Final Volatile Derivative (TMS-Ester, TMS-Ether, Methoxime) MSTFA->Final Intermediate->Final + Step 2

Caption: Simplified 2-KGA derivatization pathway.

References

Application Notes and Protocols for Two-Step Fermentation of 2-keto-L-gulonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for two distinct two-step fermentation strategies for the production of 2-keto-L-gulonic acid (2-KLG), a key intermediate in the synthesis of Vitamin C (L-ascorbic acid).

Strategy 1: Co-culture Fermentation of L-Sorbose to this compound

This strategy utilizes a symbiotic co-culture of Ketogulonicigenium vulgare and Bacillus megaterium to convert L-sorbose into 2-KLG. K. vulgare is responsible for the bioconversion, while B. megaterium acts as a companion strain, providing essential metabolites that promote the growth and productivity of K. vulgare.

Experimental Protocols

1. Microorganisms:

  • Ketogulonicigenium vulgare

  • Bacillus megaterium

2. Inoculum Preparation:

  • Step 1: Culture Preparation:

    • Inoculate K. vulgare on an isolation medium plate and incubate for 4 days at 29°C.

    • Inoculate B. megaterium on a separate isolation medium plate and incubate for 2 days at 35°C.

  • Step 2: Suspension and Co-culture:

    • Collect approximately 1000 colonies of K. vulgare and suspend in 5 mL of sterile physiological saline.

    • Pick one colony of B. megaterium and mix it into 5 mL of sterile physiological saline.

    • Combine 0.1 mL of the B. megaterium suspension with the 5 mL of K. vulgare suspension.

  • Step 3: Seed Culture:

    • Inoculate the mixed bacterial suspension into a 250 mL flask containing 30 mL of the seed culture medium.

    • Incubate the seed culture for 18 hours at 29°C with shaking at 220 rpm.[1]

3. Fermentation Process:

  • Step 1: Fermentor Setup:

    • Prepare the production medium in a suitable fermentor (e.g., 20-L).

    • Inoculate the production medium with the prepared seed culture.

  • Step 2: Fermentation Conditions:

    • Maintain the pH between 6.7 and 7.0 by the addition of 40% (w/v) NaOH solution.

    • Set the ventilation rate to 40 L/min and the agitation speed to 250 rpm.

    • Initially, the concentration of L-sorbose is 50 g/L.

    • Between 16 to 30 hours of fermentation, gradually feed a 30% (w/v) L-sorbose solution to maintain the L-sorbose concentration below 55 g/L.[1]

  • Step 3: Three-Stage Temperature Control:

    • Stage 1 (0-16 hours): Maintain the temperature at 32°C to promote the growth of B. megaterium.

    • Stage 2 (16-30 hours): Decrease the temperature to 29°C to facilitate the growth of K. vulgare.

    • Stage 3 (30 hours to end): Increase the temperature to 35°C to optimize 2-KLG production.[1][2]

Data Presentation
ParameterSeed Culture MediumProduction Medium
Component Concentration Concentration
L-SorboseVariesInitial 50 g/L, fed to maintain < 55 g/L
Corn Steep LiquorVariesVaries
Yeast ExtractVariesVaries
TryptoneVariesVaries
KH₂PO₄VariesVaries
MgSO₄·7H₂OVariesVaries
CaCO₃VariesVaries

Note: Specific concentrations for media components can be optimized based on the specific strains and experimental conditions.

Fermentation ParameterValue
Inoculum Size~5% (v/v)
pH6.7 - 7.0
Agitation250 rpm
Aeration40 L/min
TemperatureThree-stage: 32°C -> 29°C -> 35°C
Fermentation Time~48 - 72 hours
Yield ~92.91 g/L of 2-KLG [1]
Productivity ~2.19 g/L/h [1]

Signaling Pathways and Experimental Workflows

G Workflow for 2-KLG Production (Strategy 1) cluster_Inoculum Inoculum Preparation cluster_Fermentation Fermentation K_vulgare K. vulgare (Isolation Plate, 4 days, 29°C) Co_culture Co-culture Suspension K_vulgare->Co_culture B_megaterium B. megaterium (Isolation Plate, 2 days, 35°C) B_megaterium->Co_culture Seed_culture Seed Culture (18h, 29°C, 220 rpm) Co_culture->Seed_culture Fermentor Production Fermentor Seed_culture->Fermentor Stage1 Stage 1: 0-16h, 32°C (B. megaterium growth) Fermentor->Stage1 Stage2 Stage 2: 16-30h, 29°C (K. vulgare growth) Stage1->Stage2 Stage3 Stage 3: 30h onwards, 35°C (2-KLG Production) Stage2->Stage3 Product This compound Stage3->Product

Caption: Workflow for 2-KLG production using co-culture.

G Metabolic Interaction in Co-culture cluster_metabolites Exchanged Metabolites B_megaterium Bacillus megaterium Amino_Acids Amino Acids B_megaterium->Amino_Acids releases Erythrose Erythrose B_megaterium->Erythrose releases Erythritol Erythritol B_megaterium->Erythritol releases Guanine Guanine B_megaterium->Guanine releases Inositol Inositol B_megaterium->Inositol releases K_vulgare Ketogulonicigenium vulgare Two_KLG This compound K_vulgare->Two_KLG produces Amino_Acids->K_vulgare supports growth Erythrose->K_vulgare supports growth Erythritol->K_vulgare supports growth Guanine->K_vulgare supports growth Inositol->K_vulgare supports growth L_Sorbose L-Sorbose L_Sorbose->K_vulgare substrate

Caption: Symbiotic relationship between B. megaterium and K. vulgare.

Strategy 2: Two-Stage Fermentation of D-Glucose to this compound

This strategy involves a two-stage fermentation process. In the first stage, a mutant strain of Erwinia sp. converts D-glucose to 2,5-diketo-D-gluconic acid (2,5-DKG). The resulting fermentation broth is then used in the second stage, where a mutant strain of Corynebacterium sp. stereospecifically reduces 2,5-DKG to 2-KLG.

Experimental Protocols

1. Microorganisms:

  • Erwinia sp. (mutant strain for 2,5-DKG production)

  • Corynebacterium sp. (mutant strain for 2-KLG production)

2. Stage 1: 2,5-diketo-D-gluconic Acid Production

  • Inoculum Preparation (Erwinia sp.):

    • Prepare a pre-seed culture by inoculating a fresh agar slant of Erwinia sp. into a sterile medium and incubating at 28°C for 20 hours on a rotary shaker at 275 rpm.

    • Transfer the pre-seed culture to a seed medium and incubate at 28°C for 10 hours with an airflow rate of 0.42 m³/min and agitation at 244 rpm.[3]

  • Fermentation Process (Erwinia sp.):

    • Inoculate the production medium for Stage 1 with the prepared Erwinia sp. seed culture.

    • Fermentation is carried out for approximately 26 hours.[4]

    • Optimal conditions for biomass growth of Erwinia citreus have been found to be a pH of 5.5 and a temperature of 32°C.[5]

3. Stage 2: this compound Production

  • Inoculum Preparation (Corynebacterium sp.):

    • Inoculate a shake flask with a fresh slant of Corynebacterium sp. and incubate at 28°C for 24 hours on a rotary shaker at 275 rpm.

  • Fermentation Process (Corynebacterium sp.):

    • The broth from Stage 1 containing 2,5-DKG can be used directly for the second stage.

    • In a separate fermentor, cultivate the Corynebacterium sp. in its production medium until maximum cell growth is achieved (approximately 16 hours).

    • After reaching maximum growth, add NaNO₃ to the culture.

    • Feed the 2,5-DKG broth from Stage 1 over a period of about 50 hours.

    • Since the reduction requires a hydrogen donor, the 2,5-DKG broth should be mixed with D-glucose before being fed.[3][4]

Data Presentation
ParameterStage 1: Erwinia sp. MediumStage 2: Corynebacterium sp. Medium
Component Concentration Concentration
D-GlucosePresentPresent (as hydrogen donor)
Corn Steep LiquorPresentPresent
(NH₄)₂HPO₄Present-
CaCO₃Present-
NaNO₃-Present
KH₂PO₄-Present
Trace Elements-Present

Note: Specific concentrations for media components can be optimized based on the specific strains and experimental conditions.

Fermentation ParameterStage 1: Erwinia sp.Stage 2: Corynebacterium sp.
Temperature~28-32°C~28°C
pH~5.5-7.0~7.0
Fermentation Time~26 hours~50 hours (feeding)
Intermediate Yield ~328.6 mg/mL of Calcium 2,5-diketo-D-gluconate [4]-
Final Yield -~106.3 mg/mL of Calcium 2-keto-L-gulonate [4]
Overall Yield from D-Glucose \multicolumn{2}{c

Signaling Pathways and Experimental Workflows

G Workflow for 2-KLG Production (Strategy 2) cluster_Stage1 Stage 1: 2,5-DKG Production cluster_Stage2 Stage 2: 2-KLG Production Erwinia_Inoculum Erwinia sp. Inoculum Erwinia_Fermentation Erwinia Fermentation (D-Glucose -> 2,5-DKG) Erwinia_Inoculum->Erwinia_Fermentation DKG_Broth 2,5-DKG Broth Erwinia_Fermentation->DKG_Broth Coryne_Fermentation Corynebacterium Fermentation (2,5-DKG -> 2-KLG) DKG_Broth->Coryne_Fermentation fed with D-Glucose Coryne_Inoculum Corynebacterium sp. Inoculum Coryne_Inoculum->Coryne_Fermentation Two_KLG_Product This compound Coryne_Fermentation->Two_KLG_Product

Caption: Workflow for two-stage 2-KLG production.

G Biochemical Conversion Pathway (Strategy 2) D_Glucose D-Glucose DKG 2,5-diketo-D-gluconic Acid D_Glucose->DKG Oxidation Two_KLG This compound DKG->Two_KLG Stereospecific Reduction Erwinia Erwinia sp. Erwinia->DKG Corynebacterium Corynebacterium sp. Corynebacterium->Two_KLG

Caption: Biochemical pathway for Strategy 2.

References

Co-culture Techniques for Enhanced 2-Keto-L-Gulonic Acid Production by Ketogulonicigenium vulgare and Bacillus megaterium

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the co-culture of Ketogulonicigenium vulgare and Bacillus megaterium. This synergistic microbial consortium is a cornerstone of the industrial two-step fermentation process for producing 2-keto-L-gulonic acid (2-KGA), the direct precursor to Vitamin C (L-ascorbic acid). These guidelines are intended to facilitate the successful implementation and optimization of this co-culture system in a laboratory setting.

Introduction

Ketogulonicigenium vulgare possesses the enzymatic machinery to convert L-sorbose to 2-KGA. However, in monoculture, its growth and productivity are significantly limited. The co-cultivation with a "helper" strain, most commonly Bacillus megaterium, dramatically enhances the yield of 2-KGA. This enhancement is attributed to a complex symbiotic relationship where B. megaterium provides essential growth factors, amino acids, and other metabolites that support the proliferation and metabolic activity of K. vulgare. The sporulation and subsequent lysis of B. megaterium are critical for the release of these vital cellular components into the culture medium.[1][2][3]

Metabolic Interactions and Signaling

The interaction between K. vulgare and B. megaterium is primarily a synergistic exchange of metabolites rather than a conventional signaling pathway. B. megaterium grows rapidly in the initial phase of fermentation and then undergoes sporulation and lysis, releasing a cocktail of nutrients that are consumed by K. vulgare.[2][3] Key metabolic exchanges include:

  • Nutrient Provision by B. megaterium: B. megaterium provides essential compounds such as amino acids, purines (guanine, adenine, hypoxanthine), erythrose, and erythritol.[2][4] These compounds are crucial for the growth of K. vulgare, which has limited biosynthetic capabilities for some of these molecules.

  • Enhanced Metabolism of K. vulgare: The presence of B. megaterium and its secreted factors stimulates the central carbon metabolism and L-sorbose oxidation pathway in K. vulgare, leading to higher 2-KGA production.[5][6]

  • Sporulation is Key: The sporulation of B. megaterium is a critical event, as the lysis of the mother cell during spore release provides a sustained source of nutrients for K. vulgare.[1][2]

Metabolic_Interaction cluster_B_megaterium Bacillus megaterium cluster_K_vulgare Ketogulonicigenium vulgare B_meg Rapid Growth & Sporulation Lysis Cell Lysis B_meg->Lysis Nutrient Limitation K_vulg Growth & Metabolism Lysis->K_vulg Amino Acids, Purines, Erythrose, Growth Factors K_vulg->B_meg Metabolic Byproducts Two_KGA This compound (2-KGA) K_vulg->Two_KGA L-Sorbose Conversion

Metabolic synergy between B. megaterium and K. vulgare.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the co-culture of K. vulgare and B. megaterium for 2-KGA production.

Table 1: Effect of Temperature Control Strategies on 2-KGA Production

Fermentation Strategy2-KGA Yield (g/L)2-KGA Productivity (g/L/h)Reference
Single Temperature (29°C)87.63 ± 1.211.79 ± 0.15[7][8]
Three-Stage Temperature Control92.91 ± 1.022.19 ± 0.19[7][8]

Table 2: Impact of B. megaterium Sporulation on Co-culture Performance

B. megaterium StrainSorbose Conversion Rate Reduction (compared to wild-type)K. vulgare Cell Number Reduction (compared to wild-type)Reference
spo0A mutant (sporulation deficient)33%15%[1]
spoVFA mutant (defective spore stability)70%49%[1]

Experimental Protocols

The following protocols provide a general framework for the co-culture of K. vulgare and B. megaterium. Optimization of specific parameters may be required depending on the specific strains and equipment used.

Media Preparation

Seed Culture Medium:

  • Corn steep liquor: 15 g/L

  • Yeast extract: 10 g/L

  • Urea: 2 g/L

  • KH₂PO₄: 1 g/L

  • MgSO₄·7H₂O: 0.5 g/L

  • CaCO₃: 5 g/L

  • L-sorbose: 20 g/L

  • pH: 7.0

Fermentation Medium:

  • Corn steep liquor: 40 g/L

  • Yeast extract: 5 g/L

  • Urea: 2 g/L

  • KH₂PO₄: 1 g/L

  • MgSO₄·7H₂O: 0.5 g/L

  • CaCO₃: 2 g/L

  • L-sorbose: 50 g/L (initial concentration)

  • pH: 6.7-7.0

Note: Sterilize all media by autoclaving at 121°C for 20 minutes. L-sorbose should be sterilized separately and added to the cooled medium.

Seed Culture Preparation

Objective: To prepare robust seed cultures of both K. vulgare and B. megaterium for inoculation into the fermentation vessel.

Protocol:

  • Inoculate a single colony of K. vulgare into 50 mL of seed culture medium in a 250 mL flask.

  • Inoculate a single colony of B. megaterium into 50 mL of seed culture medium in a 250 mL flask.

  • Incubate both flasks at 30°C with shaking at 200 rpm for 24-36 hours, or until the optical density at 600 nm (OD₆₀₀) reaches approximately 2.0-3.0.

Co-culture Fermentation Protocol (Three-Stage Temperature Control)

This protocol is based on a strategy to optimize the different phases of the co-culture: initial growth of B. megaterium, subsequent growth of K. vulgare, and finally, the 2-KGA production phase.[7][8]

Workflow Diagram:

Fermentation_Workflow cluster_prep Preparation cluster_fermentation Three-Stage Fermentation cluster_monitoring Monitoring & Control Media_Prep Prepare & Sterilize Fermentation Medium Inoculation Inoculate Fermentor with Seed Cultures (e.g., 10% v/v) Media_Prep->Inoculation Seed_Culture Prepare K. vulgare & B. megaterium Seed Cultures Seed_Culture->Inoculation Stage1 Stage 1: B. megaterium Growth (0-16h, 32°C) Inoculation->Stage1 Stage2 Stage 2: K. vulgare Growth (16-30h, 29°C) Stage1->Stage2 Stage3 Stage 3: 2-KGA Production (30h onwards, 35°C) Stage2->Stage3 Monitoring Monitor: pH, DO, Temp, Cell Density, Substrate, 2-KGA Concentration Stage3->Monitoring Control Control: pH (6.7-7.0 with NaOH), Aeration, Agitation Monitoring->Control

Three-stage co-culture fermentation workflow.

Protocol:

  • Aseptically transfer the prepared fermentation medium to a sterilized fermentor.

  • Inoculate the fermentor with the seed cultures of K. vulgare and B. megaterium. A typical inoculation ratio is 1:1, with a total inoculum volume of 10% (v/v).

  • Stage 1 (0-16 hours): Set the temperature to 32°C to promote the rapid growth of B. megaterium. Maintain a pH of 6.7-7.0 by the automated addition of 40% (w/v) NaOH. Set aeration and agitation to maintain a dissolved oxygen (DO) level above 20%.

  • Stage 2 (16-30 hours): Decrease the temperature to 29°C. This temperature is optimal for the growth of K. vulgare. Continue to maintain pH and DO levels. During this stage, a feeding solution of 30% (w/v) L-sorbose can be gradually added to keep the substrate concentration below 55 g/L.[7]

  • Stage 3 (30 hours to end of fermentation): Increase the temperature to 35°C to enhance the activity of the L-sorbose dehydrogenase enzyme, which is responsible for the conversion of L-sorbose to 2-KGA.[7][8]

  • The fermentation is typically concluded when the L-sorbose concentration in the broth drops below 1 g/L.[7]

Analytical Methods
  • Cell Density: Monitor the growth of K. vulgare and B. megaterium by measuring the optical density at 600 nm (OD₆₀₀). Differential plate counting on selective agar media may be necessary to distinguish between the two species.

  • L-sorbose and 2-KGA Concentration: The concentrations of the substrate (L-sorbose) and the product (2-KGA) in the culture supernatant can be determined using High-Performance Liquid Chromatography (HPLC).

    • Column: A suitable ion-exchange or reversed-phase column.

    • Mobile Phase: Dilute sulfuric acid (e.g., 5 mM H₂SO₄).

    • Detection: Refractive index (RI) or UV detector at approximately 210 nm.

Conclusion

The co-culture of Ketogulonicigenium vulgare and Bacillus megaterium is a robust and efficient system for the production of 2-KGA. Understanding the metabolic interplay between these two microorganisms is crucial for optimizing fermentation conditions. The provided protocols, particularly the three-stage temperature control strategy, offer a solid foundation for achieving high yields and productivity. Further optimization of media components, inoculation ratios, and feeding strategies can lead to additional improvements in 2-KGA production.

References

Application Notes & Protocols for Downstream Processing and Purification of 2-keto-L-gulonic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-keto-L-gulonic acid (2-KGA) is a key intermediate in the synthesis of Vitamin C (ascorbic acid). Its efficient purification from fermentation broths is a critical step in the overall production process. This document provides detailed application notes and protocols for the downstream processing and purification of 2-KGA, focusing on common and effective methodologies.

Section 1: Overview of Downstream Processing

The downstream processing of 2-KGA from a fermentation broth typically involves a multi-step approach to separate the product from biomass, salts, residual nutrients, and other impurities. The general workflow aims to increase the purity and concentration of 2-KGA to facilitate its crystallization or further conversion to ascorbic acid.

Downstream_Processing_Workflow Fermentation_Broth Fermentation Broth (containing 2-KGA) Solid_Liquid_Separation Solid-Liquid Separation (Filtration/Centrifugation) Fermentation_Broth->Solid_Liquid_Separation Removal of biomass Decationization Decationization (Cation Exchange Chromatography) Solid_Liquid_Separation->Decationization Clarified liquor Anion_Exchange Anion Exchange Chromatography (Impurity Removal) Decationization->Anion_Exchange Removal of cations Concentration Concentration (Evaporation/Reverse Osmosis) Anion_Exchange->Concentration Removal of acidic impurities Crystallization Crystallization Concentration->Crystallization Increased 2-KGA concentration Drying Drying Crystallization->Drying Formation of crystals Pure_2KGA Pure 2-KGA Monohydrate Drying->Pure_2KGA Removal of water

Caption: Overall workflow for 2-KGA downstream processing.

Section 2: Key Purification Steps and Experimental Protocols

Solid-Liquid Separation

Objective: To remove microbial cells and other insoluble materials from the fermentation broth.

Methods:

  • Centrifugation: Suitable for separating biomass. The addition of a flocculating agent can enhance separation efficiency.[1]

  • Filtration: Can be performed with or without filter aids.[2]

  • Ultrafiltration: A membrane-based technique that effectively removes cells and macromolecules.[1]

Protocol: Centrifugation

  • Transfer the fermentation broth into centrifuge tubes.

  • If using a flocculating agent, add it to the broth and mix gently according to the manufacturer's instructions.

  • Balance the centrifuge tubes and place them in the rotor.

  • Centrifuge at 5,000-10,000 x g for 15-30 minutes at 4°C.

  • Carefully decant the supernatant, which contains the soluble 2-KGA. The pellet contains the biomass.

Ion Exchange Chromatography

Objective: To remove dissolved inorganic salts and charged impurities. This is often a two-step process involving cation and anion exchange.

2.2.1. Decationization (Cation Exchange)

Principle: A strongly acidic cation exchange resin in the hydrogen (H+) form is used to capture cations (e.g., Ca²⁺, Na⁺, K⁺, Mg²⁺) from the clarified broth, releasing H⁺ ions and thereby acidifying the solution.[1]

Cation_Exchange cluster_0 Column Input cluster_1 Cation Exchange Column (H+ form) cluster_2 Column Output Input_Solution Clarified Broth (2-KGA + Cations) Resin Resin-H+ Input_Solution->Resin Binding Cations_Bound Resin-Cation Output_Solution Decationized Solution (2-KGA + H+) Cations_Bound->Output_Solution Elution

Caption: Cation exchange chromatography for 2-KGA purification.

Protocol: Decationization

  • Resin Preparation: Use a strongly acidic cation exchange resin (e.g., Amberlite 200C (H-type), Diaion SK1B (H-type)).[2] Pack the resin into a chromatography column and equilibrate with deionized water until the pH of the eluate is neutral.

  • Loading: Pass the clarified fermentation supernatant through the column at a controlled flow rate.

  • Washing: Wash the column with deionized water to elute the 2-KGA.

  • Collection: Collect the acidic eluate containing 2-KGA. The cations remain bound to the resin.

  • Regeneration: The resin can be regenerated with a strong acid (e.g., HCl or H₂SO₄) to remove the bound cations and convert it back to the H⁺ form.

2.2.2. Anion Exchange

Objective: To remove residual strong acid anions and other colored impurities. A weakly basic anion exchange resin in the hydroxyl (OH⁻) or a suitable salt form is often used.[1][3]

Protocol: Anion Exchange

  • Resin Preparation: Use a weakly basic anion exchange resin. Pack the resin into a column and equilibrate with deionized water.

  • Loading: Pass the decationized 2-KGA solution through the anion exchange column. Acidic impurities with a higher acidity than 2-KGA will be adsorbed by the resin.[2]

  • Collection: Collect the column effluent, which contains the purified 2-KGA.

  • Regeneration: The resin can be regenerated with a weak base (e.g., NaOH) followed by thorough washing with deionized water.

Concentration

Objective: To increase the concentration of 2-KGA in the solution to facilitate crystallization.

Methods:

  • Evaporation under reduced pressure: This is a common method to remove water at a lower temperature (e.g., < 60°C) to prevent degradation of 2-KGA.[1]

  • Reverse Osmosis: A membrane-based method that can also be used for concentration.[1]

Protocol: Evaporation under Reduced Pressure

  • Transfer the purified 2-KGA solution to a rotary evaporator.

  • Set the water bath temperature to 40-50°C.

  • Apply a vacuum to reduce the pressure.

  • Rotate the flask to ensure even heating and evaporation.

  • Continue evaporation until the desired concentration is reached.

Crystallization

Objective: To obtain solid, high-purity 2-KGA.

Methods:

  • Evaporative Crystallization: Further concentration of the solution under reduced pressure until crystals begin to form.[1]

  • Cooling Crystallization: Cooling a saturated solution of 2-KGA to induce crystallization.

  • Antisolvent Crystallization: Adding an organic solvent (e.g., ethanol) in which 2-KGA has low solubility to a concentrated aqueous solution to precipitate the product.[4]

Protocol: Evaporative and Cooling Crystallization

  • Concentrate the purified 2-KGA solution under reduced pressure at approximately 40°C.[1]

  • Continue concentration until the volume is reduced by 30-40%, leading to the formation of a crystal slurry.[1]

  • Optionally, cool the slurry to a lower temperature (e.g., 25°C) to maximize crystal yield.[1]

  • Separate the crystals from the mother liquor by filtration or centrifugation.[1]

  • Wash the crystals with a small amount of cold water to remove residual impurities.[1]

Solvent Extraction

Objective: An alternative to ion exchange and crystallization for purifying 2-KGA.

Protocol: Solvent Extraction

  • Contact the aqueous solution containing 2-KGA with a hydrocarbon solvent (e.g., kerosene) containing a high molecular weight aliphatic amine (e.g., Adogen 381).[1] This can be done at a slightly elevated temperature (e.g., 50°C).[1]

  • The 2-KGA will be extracted into the organic phase.

  • Separate the organic phase from the aqueous phase.

  • Re-extract the 2-KGA from the organic phase into an aqueous solution of a strong acid like nitric acid or hydrochloric acid.[1]

  • Isolate the 2-KGA from the aqueous extract by evaporation and crystallization.[1]

Drying

Objective: To remove residual water and obtain the final, stable 2-KGA product, often as a monohydrate.

Methods:

  • Heating under reduced pressure: For example, at 40°C under a vacuum of 5 mm Hg.[1]

  • Air drying: Using a flow of warm air, for instance, in a pneumatic transport drier at 75°C.[1]

Section 3: Quantitative Data Summary

The following tables summarize quantitative data from various purification protocols.

Table 1: Purity and Yield Data from Different Purification Strategies

Purification Step/MethodStarting MaterialProduct FormPurityYield/RecoveryReference
CrystallizationConcentrated medium2-KGA monohydrate~100%-[1]
RecrystallizationCrystals from initial crystallization2-KGA monohydrate89%-[1]
Solvent Extraction & CrystallizationDemineralized medium (84% purity)Crystallized product89% (as monohydrate)83% extraction[1]
Ethanol PrecipitationConcentrated supernatant2-KGA salt--[4]

Table 2: Operating Parameters for Selected Purification Steps

Process StepParameterValueUnitReference
Fermentation2-KGA concentration in broth142g/L[2]
Fermentation2-KGA concentration in broth93.5g/L[4]
ConcentrationTemperature< 60°C[1]
CrystallizationTemperature~40°C[1]
Solvent ExtractionTemperature50°C[1]
DryingTemperature (vacuum)40°C[1]
DryingPressure (vacuum)5mm Hg[1]
DryingTemperature (air)75°C[1]

Section 4: Concluding Remarks

The choice of a specific downstream processing strategy for 2-KGA will depend on factors such as the initial concentration in the fermentation broth, the nature of impurities, the desired final purity, and economic considerations. A combination of solid-liquid separation, ion exchange chromatography, concentration, and crystallization is a robust and commonly employed pathway to achieve high-purity 2-KGA. For specific impurity profiles, solvent extraction can be a viable alternative or complementary step. Careful optimization of each unit operation is crucial for maximizing overall yield and product quality.

References

Application Notes and Protocols for Immobilization of Ketogulonicigenium vulgare in 2-Keto-L-gulonic Acid (2-KGA) Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Keto-L-gulonic acid (2-KGA) is a crucial intermediate in the industrial synthesis of Vitamin C (L-ascorbic acid). The primary biotechnological route for 2-KGA production involves the fermentation of L-sorbose by Ketogulonicigenium vulgare.[1] This process is typically performed in a co-culture with a helper strain, such as Bacillus megaterium, which promotes the growth of K. vulgare and enhances 2-KGA yield.[1] While free-cell fermentation is the conventional approach, immobilization of K. vulgare offers several potential advantages, including increased cell density, enhanced stability, simplified product recovery, and the potential for continuous operation.

These application notes provide a detailed overview of potential immobilization techniques for K. vulgare in 2-KGA production. Although specific literature on the immobilization of K. vulgare is limited, this document outlines protocols adapted from successful immobilization of other keto acid-producing bacteria, such as Pseudomonas plecoglossicida, which can serve as a strong starting point for research and development.[2][3]

Proposed Immobilization Techniques

Two primary methods are proposed for the immobilization of K. vulgare: entrapment in calcium alginate and adsorption onto porous carriers.

  • Entrapment in Calcium Alginate: This is a widely used, simple, and mild immobilization technique. Bacterial cells are mixed with a sodium alginate solution, which is then extruded into a calcium chloride solution. The Ca²⁺ ions cross-link the alginate chains, forming insoluble beads that physically entrap the microorganisms. This method generally preserves high cell viability.

  • Adsorption onto Porous Carriers: In this method, microbial cells adhere to the surface of a carrier material through physical interactions. A variety of organic and inorganic materials with porous surfaces can be used, providing a large surface area for cell attachment. The choice of carrier can influence cell loading and biocatalyst stability.

Quantitative Data Summary

Carrier MaterialOrganismProduct2KDG Concentration (g/L)Productivity (g/L·h)Conversion Ratio (%)ReusabilityReference
Calcium AlginatePseudomonas plecoglossicida2-keto-D-gluconic acid171.773.5898.389 cycles[2]
κ-CarrageenanPseudomonas plecoglossicida2-keto-D-gluconic acid----[2]
ChitosanPseudomonas plecoglossicida2-keto-D-gluconic acid----[2]
Poly(vinyl alcohol)-alginatePseudomonas plecoglossicida2-keto-D-gluconic acid----[2]

Note: The data presented is for a different microorganism and product but illustrates the potential of immobilization for enhancing keto acid production.

Experimental Protocols

Protocol 1: Entrapment of K. vulgare in Calcium Alginate

This protocol is adapted from the methodology used for Pseudomonas plecoglossicida.[2][3]

Materials:

  • Ketogulonicigenium vulgare cell culture

  • Bacillus megaterium cell culture (helper strain)

  • Sterile sodium alginate solution (2-4% w/v in distilled water)

  • Sterile calcium chloride solution (0.2 M)

  • Fermentation medium for 2-KGA production

  • Sterile physiological saline (0.9% NaCl)

  • Syringe with a needle or a peristaltic pump with a nozzle

Procedure:

  • Cell Preparation:

    • Culture K. vulgare and B. megaterium to the desired growth phase in their respective optimal media.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellets twice with sterile physiological saline.

    • Resuspend the cell pellets of both strains in a minimal volume of sterile saline to create a dense cell suspension. The ratio of K. vulgare to B. megaterium should be optimized for maximum 2-KGA production.

  • Immobilization:

    • Aseptically mix the cell suspension with the sterile sodium alginate solution. The final cell concentration and alginate concentration should be optimized.

    • Extrude the cell-alginate mixture dropwise into the sterile calcium chloride solution from a height of approximately 10-20 cm. This can be done using a syringe and needle or a peristaltic pump.

    • Allow the resulting beads to harden in the CaCl₂ solution for at least 30-60 minutes with gentle stirring.

    • Collect the immobilized cell beads by decantation or filtration.

    • Wash the beads with sterile physiological saline to remove excess calcium chloride and un-entrapped cells.

  • Fermentation:

    • Introduce the immobilized cell beads into the fermentation medium containing L-sorbose as the substrate.

    • Conduct the fermentation under optimized conditions (e.g., temperature, pH, aeration).

    • Monitor the production of 2-KGA over time using appropriate analytical methods (e.g., HPLC).

  • Reusability:

    • After each fermentation batch, recover the beads, wash them with sterile saline, and transfer them to a fresh fermentation medium.

Protocol 2: Adsorption of K. vulgare onto a Porous Carrier

Materials:

  • Ketogulonicigenium vulgare and Bacillus megaterium cell suspension (prepared as in Protocol 1)

  • Porous carrier material (e.g., porous glass beads, ceramic rings, or polyurethane foam), sterilized.

  • Fermentation medium.

  • Shaking incubator or bioreactor.

Procedure:

  • Carrier Preparation:

    • Wash the carrier material thoroughly with distilled water and dry.

    • Sterilize the carrier by autoclaving or other suitable methods.

  • Immobilization:

    • Aseptically place the sterilized carrier material into a sterile flask or bioreactor.

    • Add the prepared cell suspension of K. vulgare and B. megaterium.

    • Incubate under gentle agitation for a sufficient period (e.g., 12-24 hours) to allow for cell attachment to the carrier surface.

  • Fermentation:

    • After the immobilization period, decant the supernatant containing unattached cells.

    • Add fresh, sterile fermentation medium to the bioreactor containing the carrier with immobilized cells.

    • Proceed with the fermentation under optimized conditions.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_immobilization Immobilization cluster_fermentation 2-KGA Production K_culture K. vulgare Culture Harvest Harvest & Wash Cells K_culture->Harvest B_culture B. megaterium Culture B_culture->Harvest Suspension Create Dense Cell Suspension Harvest->Suspension Mix Mix Cells with Sodium Alginate Suspension->Mix Transfer Cells Extrude Extrude into CaCl2 Solution Mix->Extrude Harden Harden Beads Extrude->Harden Wash_beads Wash Beads Harden->Wash_beads Fermenter Inoculate Fermentation Medium Wash_beads->Fermenter Transfer Beads Fermentation Fermentation Fermenter->Fermentation Product 2-KGA Fermentation->Product signaling_pathway L_Sorbose L-Sorbose Immobilized_Cells Immobilized K. vulgare & B. megaterium L_Sorbose->Immobilized_Cells L_Sorbosone L-Sorbosone Immobilized_Cells->L_Sorbosone Sorbose Dehydrogenase KGA_2 This compound (2-KGA) Immobilized_Cells->KGA_2 Sorbosone Dehydrogenase

References

Troubleshooting & Optimization

Overcoming substrate inhibition in 2-keto-L-gulonic acid fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to substrate inhibition in 2-keto-L-gulonic acid (2-KGA) fermentation.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in the context of 2-KGA fermentation?

A1: Substrate inhibition is a common phenomenon in microbial fermentation where the rate of cell growth and product formation decreases at high concentrations of the substrate.[1] In 2-KGA production, the primary substrates, such as L-sorbose or glucose, can become inhibitory when their concentration exceeds an optimal level.[1][2] This occurs because excess substrate molecules can bind to the enzymes involved in the metabolic pathway in a non-productive manner, hindering the overall reaction rate.[3][4] High substrate concentrations can also lead to detrimental effects like high osmotic pressure and viscosity, which impede nutrient and oxygen transport.[1]

Q2: What are the typical signs of substrate inhibition in my fermentation experiment?

A2: Key indicators of substrate inhibition include:

  • A noticeable decrease in the specific growth rate of the microbial culture despite an abundance of substrate.[1]

  • A drop in 2-KGA productivity (g/L/h) even though the substrate has not been depleted.

  • The fermentation process stalls or proceeds very slowly after an initial phase of activity.

  • Accumulation of intermediate metabolites or byproducts, suggesting a bottleneck in the main production pathway.[5]

Q3: Which substrates are known to cause inhibition in 2-KGA fermentation?

A3: The primary substrates used for 2-KGA production are the main culprits of inhibition.

  • L-sorbose: In the widely used co-culture system of Ketogulonicigenium vulgare and a helper strain (like Bacillus spp.), high concentrations of L-sorbose can significantly inhibit the growth of the helper strain, which in turn affects the growth of K. vulgare and overall 2-KGA yield.[2]

  • Glucose: In processes using single strains like Pseudomonas plecoglossicida or engineered Gluconobacter japonicus to produce 2-KGA (or its isomer 2-keto-D-gluconic acid) directly from glucose, excessive glucose concentrations can negatively impact cell growth and productivity.[6]

Q4: How does substrate inhibition mechanistically affect 2-KGA production?

A4: Substrate inhibition impacts production by limiting the growth of the microorganisms responsible for the bioconversion.[1] The enzymes that convert the substrate (e.g., L-sorbose or glucose) into 2-KGA become less efficient at high substrate levels. This can be modeled by kinetic equations, such as the Haldane-Andrew model, which account for the reduction in reaction velocity at supra-optimal substrate concentrations.[1][3] In co-culture systems, the inhibition of the helper strain by L-sorbose disrupts the symbiotic relationship, as K. vulgare relies on the helper to provide essential growth factors.[2][7]

Troubleshooting Guide

Problem: My 2-KGA productivity is declining, but the substrate concentration is still high.

This is a classic sign of substrate inhibition. The following troubleshooting steps and solutions can help mitigate the issue.

Solution 1: Implement a Fed-Batch Fermentation Strategy

A fed-batch process is the most common and effective method to overcome substrate inhibition.[1] By feeding the substrate continuously or intermittently throughout the fermentation, its concentration in the bioreactor can be maintained at an optimal, non-inhibitory level.[6]

Fed_Batch_Workflow cluster_0 Experimental Workflow: Fed-Batch Fermentation prep 1. Seed Culture Preparation setup 2. Bioreactor Setup & Inoculation (Low Initial Substrate) prep->setup batch_phase 3. Initial Batch Phase (Cell Growth) setup->batch_phase monitor 4. Monitor Substrate Concentration batch_phase->monitor feed 5. Initiate Feeding When Substrate Nears Optimal Low Level monitor->feed [Substrate] ≤ Threshold control 6. Maintain Process Parameters (pH, DO, Temp) feed->control control->monitor Continuous Monitoring harvest 7. Harvest & Analysis control->harvest

Caption: Workflow for implementing a fed-batch strategy.

Solution 2: Develop a Troubleshooting Logic

When encountering low productivity, a systematic approach can identify the root cause and the appropriate solution.

Troubleshooting_Logic start Problem: Low 2-KGA Productivity check_substrate Is substrate concentration high? start->check_substrate check_other Check other parameters (pH, Temp, DO, Contamination) check_substrate->check_other No inhibition Likely Substrate Inhibition check_substrate->inhibition Yes check_other->start No (Re-evaluate) optimize_other Optimize other fermentation conditions check_other->optimize_other Yes (Issue Found) solution_fedbatch Solution: Implement Fed-Batch Strategy inhibition->solution_fedbatch solution_immobilize Alternative: Cell Immobilization inhibition->solution_immobilize solution_strain Advanced: Strain Engineering for Higher Tolerance inhibition->solution_strain

Caption: Troubleshooting logic for low 2-KGA productivity.

Solution 3: Consider Advanced Strategies

If fed-batch fermentation is not sufficient or feasible, other advanced methods can be employed.

  • Cell Immobilization: Immobilizing microbial cells on carriers can create a microenvironment that protects them from high substrate concentrations in the bulk medium.[1][8] This technique can improve stability and productivity.[8]

  • Metabolic and Tolerance Engineering: Modifying the microbial strain to enhance its tolerance to high substrate concentrations is a powerful strategy.[9][10] This can involve overexpressing genes related to stress response or modifying metabolic pathways to reduce the accumulation of inhibitory intermediates.[5][9] For co-cultures, evolving a more L-sorbose-tolerant helper strain can significantly boost 2-KGA yield.[2]

  • Two-Stage Semi-Continuous Fermentation: This strategy involves a first stage optimized for cell growth at a non-inhibitory substrate concentration, followed by a second stage where a high concentration of substrate is fed for efficient product conversion by the high-density culture.[11]

Quantitative Data on Fermentation Strategies

The choice of fermentation strategy significantly impacts the final product titer, yield, and productivity.

Table 1: Comparison of Fermentation Strategies for 2-KGA and Isomer Production

Fermentation Strategy Microorganism Substrate Max Titer (g/L) Productivity (g/L/h) Yield (g/g) Citation
Fed-Batch Pseudomonas plecoglossicida JUIM01 Glucose 205.67 6.86 0.953 [6]
Fed-Batch Metabolically Engineered Gluconobacter japonicus Glucose 235.3 2.99 - [5][12]
Two-Stage Semi-Continuous Pseudomonas plecoglossicida JUIM01 Rice Starch Hydrolyzate (Glucose) ~139.8 8.97 0.987 [11]
Immobilized Resting Cells Pseudomonas plecoglossicida Glucose 172.5 3.59 1.06 [8]

| Co-culture Fed-Batch | K. vulgare & L-sorbose-tolerant Bacillus cereus | L-sorbose (11%) | ~80.0 | - | - |[2] |

Experimental Protocols

Protocol: Fed-Batch Fermentation of P. plecoglossicida for 2-KGA Production

This protocol is a representative example based on published methodologies for mitigating substrate inhibition.[6]

Objective: To produce 2-KGA using a fed-batch strategy to maintain a low, non-inhibitory glucose concentration.

1. Materials & Media:

  • Strain: Pseudomonas plecoglossicida JUIM01

  • Seed Medium (g/L): Glucose 20, Corn Steep Liquor 15, Urea 2, KH₂PO₄ 2, MgSO₄·7H₂O 0.5. Adjust pH to 7.0.

  • Initial Fermentation Medium (g/L): Glucose 115, Corn Steep Liquor 5, Urea 2, KH₂PO₄ 2, MgSO₄·7H₂O 0.5, CaCO₃ 35, Antifoaming agent 0.2.[6]

  • Feeding Solution: Concentrated glucose solution (e.g., 400-600 g/L).

2. Equipment:

  • 30 L stirred-tank bioreactor

  • Peristaltic pump for feeding

  • Probes for online monitoring of pH, Dissolved Oxygen (DO), and temperature

  • Spectrophotometer and HPLC for offline analysis

3. Methodology:

  • Seed Culture: Inoculate a single colony into a 500 mL flask containing 50 mL of seed medium. Incubate at 30°C and 200 rpm for approximately 12-16 hours.

  • Inoculation: Transfer the seed culture (e.g., 1.5 L) into the 30 L bioreactor containing 15 L of the initial fermentation medium.[6]

  • Initial Batch Phase: Run the fermentation in batch mode. Maintain temperature at 30°C, pH at 6.5 (controlled with NH₃·H₂O), and DO above 30% (by adjusting agitation and aeration rate).

  • Fed-Batch Phase:

    • Monitor the glucose concentration periodically using HPLC or an enzymatic assay.

    • When the glucose concentration drops to a predetermined setpoint (e.g., below 20 g/L), begin the fed-batch stage.

    • Pump the concentrated glucose feeding solution into the fermenter at a controlled rate to maintain the glucose concentration within the optimal, non-inhibitory range.

  • Sampling & Analysis: Withdraw samples aseptically at regular intervals (e.g., every 4-6 hours). Analyze for:

    • Cell density (OD₆₀₀)

    • Residual glucose concentration (HPLC)

    • 2-KGA concentration (HPLC)

  • Harvesting: Terminate the fermentation when 2-KGA production ceases or declines significantly.

Metabolic Pathway Overview

Understanding the conversion process helps in identifying potential bottlenecks.

Metabolic_Pathway cluster_path Simplified 2-KGA Production Pathway Substrate Substrate (e.g., L-Sorbose / Glucose) Uptake Cellular Uptake Substrate->Uptake Enzymes Dehydrogenase(s) (e.g., SNDH, GA2DH) Uptake->Enzymes Product 2-KGA Enzymes->Product Inhibition High Substrate Concentration Inhibition->Uptake Osmotic Stress Inhibition->Enzymes Inhibits Activity

Caption: Substrate inhibition's effect on the 2-KGA pathway.

References

Technical Support Center: Phage Contamination in Industrial 2-KGA Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing bacteriophage contamination during the industrial fermentation of 2-Keto-L-gulonic acid (2-KGA).

Frequently Asked Questions (FAQs)

Q1: What is bacteriophage (phage) contamination in the context of 2-KGA fermentation?

A1: Bacteriophage contamination is the introduction and proliferation of viruses that specifically infect and destroy the bacteria used for 2-KGA production, such as Pseudomonas fluorescens or Ketogulonicigenium vulgare.[1][2] This can lead to significant disruptions in the fermentation process, including reduced product yield or complete batch failure.[3][4]

Q2: What are the common signs of a phage infection in a 2-KGA fermentation batch?

A2: Signs of a phage infection can appear suddenly and include:

  • A rapid drop in the optical density (OD600) of the culture broth.

  • Stalled or decreased 2-KGA production and glucose consumption.[1]

  • Lysis (bursting) of bacterial cells, which can lead to a clearing of the typically turbid fermentation broth.

  • A significant drop in pH that is not correlated with product formation.[5]

  • Foaming in the bioreactor.[4]

Q3: What are the primary sources of phage contamination in a fermentation facility?

A3: Phages are ubiquitous in the environment and can be introduced into the fermentation process through several vectors.[4] Common sources include:

  • Raw materials that have not been properly sterilized.

  • Contaminated process equipment, including bioreactors, tubing, and sensors.

  • The air supply to the bioreactor.[6]

  • Personnel (e.g., through contaminated clothing or hands).

  • The starter cultures themselves, if not properly maintained and screened.[7]

Q4: How can phage contamination be prevented?

A4: A systematic and proactive approach is crucial for preventing phage contamination. Key strategies include:

  • Good Factory Hygiene: Implementing and adhering to strict sanitation and sterilization protocols for all equipment and surfaces.[8]

  • Raw Material Sterilization: Ensuring all media components and water are effectively sterilized before use.[8]

  • Air Filtration: Using high-efficiency particulate air (HEPA) filters for the air supply to the bioreactors.[6]

  • Phage Monitoring: Regularly sampling and testing for the presence of phages in the fermentation process and the surrounding environment.[3]

  • Use of Phage-Resistant Strains: Developing or obtaining bacterial strains that are resistant to common phages.[9][10][11] This can be achieved through spontaneous mutation and selection or genetic engineering techniques like CRISPR/Cas9.[12]

  • Strain Rotation: Periodically rotating the production strains to prevent the buildup of specific phages in the facility.[6]

Troubleshooting Guide

Problem 1: My 2-KGA fermentation has suddenly stopped, and the optical density of the culture is decreasing rapidly.

  • Possible Cause: This is a classic sign of a virulent phage infection leading to widespread cell lysis.[1]

  • Troubleshooting Steps:

    • Isolate the Bioreactor: Immediately isolate the affected bioreactor to prevent cross-contamination to other batches.

    • Confirm Phage Presence: Take a sample of the fermentation broth for phage detection. The most common method is the plaque assay.

    • Remedial Action (if feasible): In some cases, a remedial action of feeding fresh seed culture to the infected broth can restore fermentation performance.[1][13] This approach aims to introduce a healthy, growing population of bacteria to outcompete the phage replication cycle.

    • Terminate and Decontaminate: If the infection is severe or remedial action is not successful, terminate the batch. Thoroughly clean and sterilize the bioreactor and all associated equipment. Use a proven virucidal agent.

    • Investigate the Source: Conduct a thorough investigation to identify the source of the contamination to prevent future occurrences.

Problem 2: The 2-KGA production rate is significantly lower than expected, but the cell density is stable.

  • Possible Cause: This could be due to a chronic or less virulent phage infection that does not cause immediate cell lysis but still impacts the metabolic activity of the production strain.[4] It could also be a result of suboptimal fermentation conditions.

  • Troubleshooting Steps:

    • Monitor Key Parameters: Closely monitor other fermentation parameters such as glucose consumption rate, pH, and dissolved oxygen to identify any other deviations from the norm.

    • Test for Phages: Perform sensitive phage detection methods, such as qPCR, on broth samples to detect low levels of phage DNA.[14]

    • Evaluate Raw Materials: Test raw material batches for the presence of inhibitory substances or phages.

    • Isolate and Characterize the Phage: If a phage is detected, isolate and characterize it to understand its lifecycle and potential for developing resistant host strains.

    • Develop Phage-Resistant Strains: Initiate a program to develop or screen for strains resistant to the identified phage.[15]

Data Presentation

Table 1: Impact of Phage KSL-1 Infection and Remedial Action on 2-KGA Fermentation with Pseudomonas fluorescens K1005

ParameterNormal FermentationPhage Infection at 0h (No Remediation)Phage Infection at 0h (With Fresh Seed Culture Feeding)
Fermentation Time (h) 72>80 (incomplete)80
Final 2-KGA Conc. (g/L) 171.34143.89159.89
Productivity (g/L·h) 2.381.802.00
Yield (g/g) 0.950.800.89

Data sourced from a study on the remediation of phage KSL-1 infection.[1][13]

Experimental Protocols

Protocol 1: Phage Detection by Double Agar Overlay Plaque Assay

This method is a standard technique for detecting and quantifying infectious phage particles.[14]

Materials:

  • Bottom agar plates (e.g., LB agar)

  • Top agar (e.g., LB broth with 0.7% agar), kept molten at 45-50°C

  • Host bacterial strain in the exponential growth phase

  • Fermentation broth sample (serially diluted)

  • Sterile pipettes, tubes, and incubator

Methodology:

  • Prepare Serial Dilutions: Prepare a series of 10-fold dilutions of the fermentation broth sample in a suitable sterile buffer (e.g., SM buffer).

  • Inoculation: In a sterile tube, mix 100 µL of a specific dilution of the sample with 100 µL of the host bacterial culture.

  • Incubation: Incubate the mixture for 15-20 minutes at 37°C to allow for phage adsorption to the bacterial cells.

  • Plating: Add 3-4 mL of the molten top agar to the tube, mix gently, and immediately pour the entire contents onto a pre-warmed bottom agar plate.

  • Solidification and Incubation: Allow the top agar to solidify completely. Invert the plates and incubate at 37°C overnight.

  • Observation: Look for the formation of plaques, which are clear zones on the bacterial lawn, indicating areas of cell lysis caused by phages.

  • Quantification: Count the number of plaques on a plate with a countable number (typically 30-300). Calculate the phage titer in plaque-forming units per milliliter (PFU/mL) using the following formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of sample plated in mL)

Visualizations

Phage_Contamination_Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Immediate Actions cluster_2 Diagnostics cluster_3 Decision Point cluster_4 Corrective Actions cluster_5 Preventative Measures Start Deviation in Fermentation Parameters (e.g., ↓OD600, ↓2-KGA production) Isolate Isolate Affected Bioreactor Start->Isolate Sample Collect Broth Sample for Analysis Start->Sample PlaqueAssay Perform Plaque Assay Sample->PlaqueAssay PCR Perform PCR/qPCR Sample->PCR Microscopy Electron Microscopy Sample->Microscopy PhageConfirmed Phage Confirmed? PlaqueAssay->PhageConfirmed PCR->PhageConfirmed Remediate Attempt Remediation (e.g., Add Fresh Seed Culture) PhageConfirmed->Remediate Yes Terminate Terminate Batch PhageConfirmed->Terminate Yes Investigate Investigate Root Cause PhageConfirmed->Investigate No (Other causes) Remediate->Terminate If Unsuccessful Decontaminate Thorough Decontamination Terminate->Decontaminate Decontaminate->Investigate ReviewProtocols Review and Enhance Sanitation Protocols Investigate->ReviewProtocols DevelopStrains Develop Phage-Resistant Strains Investigate->DevelopStrains Lytic_Phage_Life_Cycle cluster_host Host Bacterium cluster_phage Bacteriophage Bacterium Bacterial Cell Replication Phage DNA Replication & Protein Synthesis Bacterium->Replication 2. DNA Injection Assembly Assembly of New Phages Replication->Assembly 3. Synthesis Lysis Cell Lysis Assembly->Lysis 4. Maturation NewPhages Progeny Phages Lysis->NewPhages 5. Release Phage Phage Phage->Bacterium 1. Adsorption NewPhages->Phage Infect New Cells

References

Technical Support Center: Enhancing 2-Keto-L-Gulonic Acid (2-KGA) Export

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges in enhancing the export of 2-keto-L-gulonic acid (2-KGA) from producing microbial cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary bottleneck in secreting 2-KGA from producer cells?

A1: A major bottleneck for efficient bioproduction is the export of organic acids across the microbial plasma membrane.[1] While cells naturally export metabolic products, the native transport machinery is often insufficient to handle the high flux required for industrial production. This can lead to intracellular accumulation of 2-KGA, causing product inhibition, cellular toxicity, and limiting the overall yield and productivity of the fermentation process.

Q2: Are there any known dedicated exporter proteins for 2-KGA?

A2: Currently, dedicated proteins for the active export of 2-KGA have not been extensively characterized. Much of the research has focused on preventing the re-import of 2-KGA after it has been synthesized in the periplasm or exported. For instance, in Pseudomonas plecoglossicida, the transporter KguT is responsible for the import of 2-KGA for catabolism.[2][3] A common strategy to increase net 2-KGA accumulation is to inactivate the kguT gene, thereby preventing the cell from consuming the product.[2][4]

Q3: If there are no known dedicated 2-KGA exporters, what transporter families should I investigate?

A3: Several transporter families are excellent candidates for exporting 2-KGA and other sugar acids. These include:

  • The Major Facilitator Superfamily (MFS): This is a large and diverse family of secondary transporters that includes exporters for various organic acids, such as citrate (CexA) and other sugar acids.[5][6]

  • The SET (Sugar Efflux Transporter) Family: Proteins like SetA from E. coli are known proton motive force-driven efflux pumps with broad specificity for various sugars and their analogs, making them promising candidates for engineering.[7][8]

  • The Drug/H+ Antiporter (DHA1) Family: The citrate exporter CexA from Aspergillus niger belongs to this family and has been functionally characterized.[5][9] Homologs could be explored for 2-KGA transport.

Q4: What are the main strategies to enhance 2-KGA export?

A4: The two primary strategies are:

  • Blocking Re-uptake: This involves identifying and knocking out transporters responsible for importing 2-KGA back into the cytoplasm. The inactivation of the kguT gene in Pseudomonas is a prime example of this successful approach.[2]

  • Overexpressing Efflux Pumps: This involves identifying a candidate exporter protein (from the native host or a heterologous source) and overexpressing it to actively pump 2-KGA out of the cell. This strategy has proven effective for other organic acids like citric and L-malic acid.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during experiments to enhance 2-KGA export.

Problem / Observation Potential Cause(s) Suggested Solution(s)
Low or no increase in extracellular 2-KGA titer after overexpressing a candidate exporter. 1. The selected transporter does not recognize 2-KGA as a substrate.2. The protein is not expressed or is expressed at very low levels.3. The protein is misfolded or forms inclusion bodies.4. The protein is not correctly inserted into the cell membrane.1. Select candidates from families known to transport structurally similar sugar acids.2. Verify protein expression via SDS-PAGE and Western Blot. Optimize codon usage for the host organism.3. Lower the induction temperature and/or inducer concentration (e.g., IPTG) to slow down expression and promote proper folding.[10] Co-express chaperone proteins.4. Confirm membrane localization using fluorescence microscopy with a GFP-tagged transporter.
Host cell growth is severely inhibited or cells lyse after inducing transporter expression. 1. The overexpressed membrane protein is toxic to the host. This is a common issue with membrane proteins.2. The transporter is depleting essential metabolites from the cytoplasm.3. Massive export of 2-KGA rapidly acidifies the culture medium to an inhibitory pH.1. Use a tightly regulated or weaker promoter to reduce the expression level. Methods like "restrained expression" can mitigate toxicity.[11] Switch to a more robust host strain, such as E. coli C41(DE3) or C43(DE3), which are tolerant to toxic membrane proteins.2. Ensure the culture medium is rich in essential nutrients. Characterize the substrate specificity of the transporter.3. Implement real-time pH control in the bioreactor, adding a base (e.g., NaOH or CaCO₃) as acid is produced.
The 2-KGA production rate decreases over time, even with the engineered strain. 1. The product (2-KGA) is being degraded or consumed by the host after the primary carbon source (e.g., glucose) is depleted.2. Phage contamination is lysing the producer cells.1. Implement a fed-batch fermentation strategy to maintain a low but non-zero concentration of the primary carbon source, which can repress the catabolism of 2-KGA.2. Isolate and characterize the phage. Develop phage-resistant strains or implement remedial actions like feeding fresh seed culture.[12][13]
Difficulty in quantifying the export rate. 1. The transport assay is not sensitive enough.2. Re-import of 2-KGA by other transporters masks the export activity.1. Use radiolabeled 2-KGA or a sensitive HPLC method for quantification.[11] Develop a whole-cell biosensor that responds to extracellular 2-KGA.2. Perform transport assays in a host strain where known or potential 2-KGA importers (like kguT) have been deleted.

Data on Enhanced Organic Acid Production

While specific quantitative data for enhancing 2-KGA export via transporter overexpression is limited, data from other organic acids demonstrate the potential of this strategy.

Table 1: Examples of Enhanced Organic Acid Production via Transporter Engineering.

Target Acid Host Organism Transporter Overexpressed Titer/Yield Improvement Reference
L-Malic Acid Aspergillus niger dct5 48% increase in titer (from 11.02 g/L to 16.33 g/L) [2]
Succinic Acid Aspergillus niger dct2 10% increase in titer (from 5.69 g/L to 6.28 g/L) [2]
Citric Acid Aspergillus niger CexA Significant increase in secreted citrate [1]

| Propionic Acid | Pseudomonas putida| PP_1271 (MFS transporter) | Increased tolerance and production |[14] |

Experimental Protocols

Protocol 1: Functional Characterization of a Candidate 2-KGA Transporter

This protocol outlines the steps to verify if a candidate protein can transport 2-KGA using a whole-cell uptake assay.

  • Strain and Plasmid Construction:

    • Select a suitable host strain, preferably one that does not efficiently metabolize 2-KGA (e.g., E. coli with key catabolic genes deleted).

    • Clone the candidate transporter gene into an expression vector with a tightly inducible promoter (e.g., pET vector series with a T7 promoter).

    • Transform the expression plasmid into the host strain (e.g., E. coli BL21(DE3)).

  • Protein Expression:

    • Grow the recombinant strain in LB medium with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with an optimized concentration of IPTG (e.g., 0.1 mM) and incubate at a lower temperature (e.g., 18-25°C) for 4-16 hours to promote correct folding and membrane insertion.

  • Uptake Assay:

    • Harvest the cells by centrifugation (5,000 x g, 10 min, 4°C).

    • Wash the cell pellet twice with a cold assay buffer (e.g., 50 mM phosphate buffer, pH 7.0, containing 10 mM MgCl₂).

    • Resuspend the cells in the assay buffer to a final OD₆₀₀ of 10.0.

    • Initiate the transport reaction by adding a known concentration of 2-KGA (e.g., 100 µM). For kinetic analysis, use a range of concentrations.

    • Take samples (e.g., 100 µL) at various time points (e.g., 0, 30, 60, 120, 300 seconds).

    • Immediately stop the reaction by filtering the sample through a 0.22 µm filter and washing with an ice-cold stop buffer (assay buffer without 2-KGA).

    • Alternatively, centrifuge the sample through a layer of silicone oil to separate cells from the medium.

  • Quantification:

    • Lyse the harvested cells to release intracellular contents.

    • Quantify the intracellular concentration of 2-KGA using HPLC or an enzymatic assay.

    • Calculate the transport rate (e.g., in nmol/min/mg dry cell weight). Compare the rate to a control strain carrying an empty vector.

Visualizations

Logical & Experimental Workflows

A systematic approach is crucial for identifying and validating novel transporters.

G cluster_discovery Phase 1: Candidate Discovery cluster_validation Phase 2: Functional Validation cluster_engineering Phase 3: Host Engineering & Optimization a Genomic Analysis (Homology Search, Operon Analysis) d Heterologous Expression (e.g., in E. coli or Yeast) a->d b Transcriptomic Analysis (Compare high vs. low producers) b->d c Library Screening (e.g., using a growth-based assay or biosensor) c->d e Transport Assays (Uptake/Efflux with labeled substrate) d->e f Substrate Specificity (Competition Assays) e->f g Overexpression in Production Host f->g h Fermentation & Titer Analysis g->h i Protein Engineering (Improve affinity/rate) h->i

Caption: Workflow for identifying and engineering novel 2-KGA transporters.

Regulatory Pathway

Understanding the native regulation of related metabolic pathways can reveal targets for engineering.

G cluster_cell Pseudomonas Cell cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Glucose Extracellular Glucose Gcd Gcd (Dehydrogenase) Glucose->Gcd Oxidation Gluconate Extracellular Gluconate Gad Gad (Dehydrogenase) Gluconate->Gad Oxidation KGA_ext Extracellular 2-KGA KguT KguT (Importer) KGA_ext->KguT Re-uptake Gcd->Gluconate Gad->KGA_ext Production KGA_int Intracellular 2-KGA Catabolism 2-KGA Catabolism (kguE, kguK, kguD) KGA_int->Catabolism PtxS PtxS (Repressor) KGA_int->PtxS Inactivates PtxS->Catabolism Represses Transcription KguT->KGA_int

Caption: Regulation of 2-KGA metabolism in Pseudomonas plecoglossicida.

References

Validation & Comparative

A Comparative Analysis of One-Step vs. Two-Step 2-keto-L-gulonic Acid Fermentation for Pharmaceutical Precursor Production

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the prevailing fermentation strategies for 2-keto-L-gulonic acid (2-KGA), a key precursor to Vitamin C. This report details the operational principles, comparative performance metrics, and underlying metabolic pathways of both one-step and two-step fermentation processes, supported by experimental data and protocols.

The industrial production of this compound (2-KGA), an essential intermediate in the synthesis of ascorbic acid (Vitamin C), predominantly relies on microbial fermentation. Over the years, two primary strategies have emerged: the well-established two-step fermentation process and the more recently developed one-step fermentation method. This guide provides an objective comparison of these two approaches, offering insights into their respective advantages and limitations to aid researchers and professionals in process selection and development.

Executive Summary

The traditional two-step fermentation process is a robust and widely implemented method characterized by high yields. It involves two distinct microbial conversion stages: the oxidation of D-sorbitol to L-sorbose by Gluconobacter oxydans, followed by the conversion of L-sorbose to 2-KGA by a symbiotic co-culture of Ketogulonicigenium vulgare and a companion strain, such as Bacillus megaterium.[1][2] In contrast, one-step fermentation aims to streamline production by utilizing a single, often genetically engineered, microorganism to directly convert a readily available substrate like D-glucose or D-sorbitol into 2-KGA.[3][4] This approach offers the potential for reduced operational complexity and costs, though it often faces challenges in achieving the high titers and yields seen in the two-step process.[2][5]

Comparative Data on Fermentation Performance

The selection of a fermentation strategy is heavily influenced by key performance indicators such as product yield, productivity, and final concentration. The following tables summarize quantitative data from various studies to facilitate a direct comparison between the one-step and two-step processes.

Parameter One-Step Fermentation (Engineered Strains) Two-Step Fermentation (Co-culture) References
Starting Substrate D-Glucose / D-SorbitolD-Sorbitol[2][3]
Final 2-KGA Concentration (g/L) 30.5 - 72.490 - 118.5[2][4][6]
Molar Conversion Yield (%) 33.6 - 71.2~90[4][6]
Productivity (g/L/h) Varies2.15 - 2.55[6]
Fermentation Time (h) 36 - 168Varies[2][3]

Table 1: Comparative Performance of One-Step vs. Two-Step 2-KGA Fermentation.

Microorganism(s) Process Substrate 2-KGA Titer (g/L) Conversion Rate (%) Reference
Gluconobacter oxydans (engineered)One-StepD-Sorbitol42.6-[3]
Escherichia coli (engineered)One-StepL-Sorbose72.471.2[4][7]
Gluconobacter oxydans & Ketogulonicigenium vulgare (co-culture)One-StepD-Sorbitol76.6-[2][5]
Ketogulonicigenium vulgare & Bacillus megateriumTwo-StepL-Sorbose92.91-[8][9]
Ketogulonicigenium vulgare & Xanthomonas maltophiliaTwo-Step (continuous)L-Sorbose118.590.1 (molar)[6]

Table 2: Performance of Different Microbial Systems in 2-KGA Production.

Metabolic Pathways and Experimental Workflows

Understanding the underlying biochemical conversions and the practical steps involved in each fermentation process is crucial for optimization and troubleshooting.

Two-Step Fermentation Pathway

The conventional two-step process begins with the bioconversion of D-sorbitol to L-sorbose. This is followed by the oxidation of L-sorbose to L-sorbosone and subsequently to 2-KGA. The companion bacterium in the second step plays a vital role by providing essential growth factors for K. vulgare, which is auxotrophic for several metabolites.[1][2]

Two_Step_Fermentation cluster_step1 Step 1 cluster_step2 Step 2 D-Sorbitol D-Sorbitol L-Sorbose L-Sorbose D-Sorbitol->L-Sorbose Gluconobacter oxydans (Sorbitol Dehydrogenase) L-Sorbosone L-Sorbosone L-Sorbose->L-Sorbosone K. vulgare (Sorbose Dehydrogenase) 2-KGA 2-KGA L-Sorbosone->2-KGA K. vulgare (Sorbosone Dehydrogenase) Bacillus megaterium Bacillus megaterium Bacillus megaterium->L-Sorbose Provides growth factors

Caption: Metabolic pathway of the two-step 2-KGA fermentation process.

One-Step Fermentation Pathway (from D-Sorbitol)

In a one-step process using an engineered Gluconobacter oxydans, the metabolic machinery for converting L-sorbose to 2-KGA is introduced into the same organism that performs the initial D-sorbitol to L-sorbose conversion.[10]

One_Step_Fermentation_Sorbitol cluster_organism Engineered Gluconobacter oxydans D-Sorbitol D-Sorbitol L-Sorbose L-Sorbose D-Sorbitol->L-Sorbose Sorbitol Dehydrogenase L-Sorbosone L-Sorbosone L-Sorbose->L-Sorbosone Sorbose Dehydrogenase 2-KGA 2-KGA L-Sorbosone->2-KGA Sorbosone Dehydrogenase

Caption: Metabolic pathway of one-step 2-KGA fermentation from D-sorbitol.

One-Step Fermentation Pathway (from D-Glucose)

A more ambitious one-step approach involves the conversion of D-glucose to 2-KGA. This pathway requires the introduction of enzymes for the conversion of a glucose-derived intermediate, 2,5-diketo-D-gluconic acid (2,5-DKG), to 2-KGA.[11][12]

One_Step_Fermentation_Glucose cluster_organism Engineered Microorganism D-Glucose D-Glucose 2,5-DKG 2,5-DKG D-Glucose->2,5-DKG Multi-step enzymatic conversion 2-KGA 2-KGA 2,5-DKG->2-KGA 2,5-DKG Reductase

Caption: Metabolic pathway of one-step 2-KGA fermentation from D-glucose.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are synthesized protocols for the key fermentation processes.

Two-Step Fermentation Protocol (K. vulgare and B. megaterium Co-culture)

Step 1: Seed Culture Preparation

  • Inoculate Ketogulonicigenium vulgare and Bacillus megaterium separately into appropriate seed culture media.

  • Incubate K. vulgare at 28-30°C for 48-72 hours with agitation.

  • Incubate B. megaterium at 30-37°C for 24 hours with agitation.

Step 2: Co-culture Fermentation

  • Prepare the fermentation medium containing L-sorbose (e.g., 80-120 g/L), corn steep liquor, yeast extract, and other essential nutrients.

  • Inoculate the fermentation medium with the seed cultures of K. vulgare and B. megaterium. The inoculum ratio can be optimized (e.g., 10% v/v total).

  • Maintain the fermentation temperature at 28-30°C and pH around 6.0-7.0, controlled by the addition of CaCO₃ or automated pH control.

  • Provide adequate aeration and agitation to ensure sufficient oxygen supply.

  • Monitor the consumption of L-sorbose and the production of 2-KGA using analytical techniques such as HPLC.

  • The fermentation is typically carried out for 48-72 hours. Some processes may employ temperature control strategies, for instance, different temperature stages to optimize the growth of each bacterium and product formation.[8][9]

One-Step Fermentation Protocol (Engineered E. coli)

Step 1: Seed Culture Preparation

  • Inoculate a single colony of the engineered Escherichia coli strain into a suitable seed medium (e.g., LB medium) containing the appropriate antibiotic for plasmid maintenance.

  • Incubate at 37°C overnight with agitation.

Step 2: Fermentation

  • Prepare the fermentation medium containing the carbon source (e.g., L-sorbose or D-sorbitol), nitrogen source, salts, and any necessary inducers for gene expression (e.g., IPTG).

  • Inoculate the fermentation medium with the overnight seed culture (e.g., 2-5% v/v).

  • Maintain the fermentation at an optimal temperature (e.g., 30-37°C) and pH (e.g., 7.0).

  • Control dissolved oxygen levels through aeration and agitation.

  • Induce the expression of the heterologous enzymes at an appropriate cell density (e.g., an OD₆₀₀ of 0.6-0.8).

  • Monitor substrate consumption and 2-KGA production over the course of the fermentation (e.g., 48-72 hours).[4][7]

Conclusion

The choice between one-step and two-step fermentation for 2-KGA production involves a trade-off between process maturity and efficiency versus operational simplicity and potential cost savings. The two-step process remains the industrial standard due to its high product titers and yields. However, ongoing research into metabolic engineering and synthetic biology continues to improve the performance of one-step processes, making them an increasingly attractive alternative. For researchers and drug development professionals, a thorough evaluation of the specific project goals, available resources, and scalability requirements is essential for selecting the most appropriate fermentation strategy. The data and protocols presented in this guide provide a foundational resource for this decision-making process.

References

A Comparative Guide to Validated HPLC Methods for the Purity Assessment of 2-keto-L-gulonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of 2-keto-L-gulonic acid (2-KGA) purity is critical, as it is a key intermediate in the industrial production of Vitamin C.[1][2] High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering robust and reliable quantification. This guide provides an objective comparison of various validated HPLC methods for 2-KGA purity assessment, supported by experimental data and detailed protocols to aid in method selection and implementation.

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method for 2-KGA analysis is contingent on several factors, including the sample matrix, the presence of potential impurities like 2-keto-D-gluconic acid (2-KDG), and the desired analytical throughput.[1][2] Below is a summary of different HPLC methods with their respective operational parameters and validation data.

Table 1: Comparison of HPLC Columns and Mobile Phases for 2-KGA Analysis

ParameterMethod 1: Anion ExchangeMethod 2: Amino ColumnMethod 3: Reversed-Phase
Column Aminex HPX-87HShim-pack CLC-NH2 (150 mm x 6 mm, 5 µm)RSpak DE-613 (polymer-based)
Mobile Phase 5 mmol/L H₂SO₄0.015 mol/L Ammonium Dihydrogen Phosphate (pH 4.1)2 mM Perchloric Acid Solution
Reference [3][1][4][5][6]

Table 2: Comparison of Chromatographic Conditions and Performance

ParameterMethod 1: Anion ExchangeMethod 2: Amino ColumnMethod 3: Reversed-Phase
Flow Rate 0.5 mL/min1 mL/minNot Specified
Detection UV (wavelength not specified)UV at 210 nmNot Specified
Run Time ~20 min< 19 minNot Specified
Resolution Good for separating 2-KGA from other organic acidsResolution between 2-KGA and 2-KDG was 3.28Effective separation of gluconic acids
Reference [3][1][4][5][6]

Table 3: Summary of Validation Parameters for the Amino Column Method

Validation ParameterThis compound (2-KGA)2-keto-D-gluconic acid (2-KDG)
Linearity Range 10 - 600 µg/mL10 - 600 µg/mL
Number of Theoretical Plates (N) 54383890
Capacity Factor (k) 5.506.36
Limit of Detection (LOD) 2.7 µg/mL3.1 µg/mL
Limit of Quantitation (LOQ) 7.8 µg/mL9.1 µg/mL
Reference [1][1]

Experimental Protocols

Detailed methodologies are crucial for the successful replication of experimental results. The following are protocols for the key HPLC methods cited in this guide.

Method 1: Anion Exchange HPLC

  • Objective: To separate and quantify 2-KGA from a mixture of other organic acids.

  • Chromatographic System:

    • Column: Aminex HPX-87H column.[3]

    • Mobile Phase: 5 mmol/L H₂SO₄.[3]

    • Flow Rate: 0.5 mL/min.[3]

    • Column Temperature: 35°C.[3]

    • Detection: UV detector.

  • Sample Preparation:

    • Obtain the fermentation broth or sample containing 2-KGA.

    • Centrifuge the sample to remove particulate matter.

    • Filter the supernatant through a 0.22 µm or 0.45 µm membrane filter.

    • Dilute the sample with the mobile phase to a concentration within the calibration range.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a known volume of the prepared sample into the HPLC system.

    • Record the chromatogram and identify the peak corresponding to 2-KGA based on the retention time of a standard.

    • Quantify the amount of 2-KGA by comparing the peak area with a calibration curve prepared from standard solutions of known concentrations.

Method 2: Amino Column HPLC

  • Objective: Simultaneous determination of 2-KGA and 2-KDG in fermentation broth.[1][2]

  • Chromatographic System:

    • Column: Shim-pack CLC-NH2 (150 mm x 6 mm, 5 µm).[1][4][5]

    • Mobile Phase: 0.015 mol/L ammonium dihydrogen phosphate solution, with pH adjusted to 4.1 using phosphoric acid.[1][4][5]

    • Flow Rate: 1 mL/min.[1][4][5]

    • Detection: UV absorbance at 210 nm.[1][4][5]

  • Sample Preparation:

    • Prepare the sample solution from the fermentation broth.

    • Filter the sample solution through a 0.45 µm membrane filter.[2]

    • Degas the mobile phase before use.[2]

  • Procedure:

    • Set up the HPLC system with the specified column and mobile phase.

    • Inject 10 µL of the sample solution.[2]

    • The elution of the analytes is expected in less than 19.0 minutes.[1][4][5]

    • Calculate the concentrations of 2-KGA and 2-KDG using the linear regression equations from the calibration curves.[1]

Visualizing the Experimental Workflow

A generalized workflow for the HPLC analysis of 2-KGA is depicted below. This diagram illustrates the logical sequence of steps from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Fermentation Broth or Raw Sample Centrifuge Centrifugation Sample->Centrifuge Filter Filtration (0.45 µm) Centrifuge->Filter Dilute Dilution with Mobile Phase Filter->Dilute Inject Sample Injection Dilute->Inject Column Chromatographic Separation (e.g., Amino Column) Inject->Column Detect UV Detection (e.g., 210 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Peak Integration Chromatogram->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Result Purity Assessment Quantify->Result

References

Cross-Validation of Analytical Techniques for 2-Keto-L-gulonic Acid (2-KGA) Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-keto-L-gulonic acid (2-KGA), a key intermediate in the industrial production of Vitamin C, is critical for process optimization, quality control, and research applications. A variety of analytical techniques are available for this purpose, each with its own set of advantages and limitations. This guide provides an objective comparison of the most common methods for 2-KGA quantification—High-Performance Liquid Chromatography (HPLC), enzymatic assays, and spectrophotometric/colorimetric methods—supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for specific research and development needs.

Comparison of Analytical Techniques for 2-KGA Quantification

The selection of an analytical method for 2-KGA quantification depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, enzymatic, and a chemiluminescence method as a representative of spectrophotometric techniques, based on available literature.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Enzymatic AssaySpectrophotometric Method (Chemiluminescence)
Principle Separation based on polarity, detected by UV absorbance.Enzymatic conversion of 2-KGA with measurement of a coupled reaction (e.g., NADH fluorescence).Enhancement of a chemiluminescence reaction by 2-KGA.
Linearity Range 10 - 600 µg/mL[1][2]0.05 - 0.35 g/L (50 - 350 µg/mL)0.2 - 60 mg/L (0.2 - 60 µg/mL)[3]
Limit of Detection (LOD) 2.7 µg/mLNot explicitly stated, but high sensitivity is implied.0.04 mg/L (0.04 µg/mL)[3]
Limit of Quantification (LOQ) 7.8 µg/mLNot explicitly stated.Not explicitly stated, but likely close to LOD.
Precision (RSD) Intra-day: 1.71% Inter-day: 2.58%Error < 0.01 g/L3.7% at 2.0 mg/L[3]
Sample Throughput Lower; typically 15-20 minutes per sample.High; suitable for 96-well plate format.High; suitable for flow injection analysis.[3]
Selectivity High; can separate 2-KGA from structurally similar compounds.High; specific enzymatic reaction.May be susceptible to interference from other compounds that affect the chemiluminescence reaction.
Instrumentation HPLC system with UV detector.Microplate reader with fluorescence or UV absorbance capabilities.Flow injection analyzer with a chemiluminescence detector.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and cross-validation in your own laboratory settings.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the simultaneous determination of 2-KGA and related organic acids in fermentation broth.[4]

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV-Vis Detector

  • Shim-pack CLC-NH2 column (150 mm × 6 mm, 5 µm) or equivalent

Reagents:

  • Ammonium dihydrogen phosphate (NH4H2PO4)

  • Phosphoric acid (H3PO4)

  • 2-KGA standard

  • Deionized water

Procedure:

  • Mobile Phase Preparation: Prepare a 0.015 mol/L ammonium dihydrogen phosphate solution in deionized water. Adjust the pH to 4.1 with phosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Standard Solution Preparation: Prepare a stock solution of 2-KGA (e.g., 1 mg/mL) in the mobile phase. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 10, 50, 100, 200, 400, and 600 µg/mL).[2]

  • Sample Preparation: Centrifuge the fermentation broth to remove cells and particulate matter. Filter the supernatant through a 0.45 µm syringe filter. Dilute the filtered sample with the mobile phase to bring the 2-KGA concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: Shim-pack CLC-NH2 (150 mm × 6 mm, 5 µm)

    • Mobile Phase: 0.015 mol/L NH4H2PO4 (pH 4.1)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm[4]

    • Injection Volume: 10 µL

  • Quantification: Construct a calibration curve by plotting the peak area of the 2-KGA standards against their concentrations. Determine the concentration of 2-KGA in the prepared samples by interpolating their peak areas on the calibration curve.

Enzymatic Assay Method

This high-throughput method is based on the enzymatic reduction of 2-KGA by 2-KGA reductase, coupled with the oxidation of NADH to NAD+, which is monitored by the decrease in fluorescence or absorbance at 340 nm.

Instrumentation:

  • Microplate reader with fluorescence or UV absorbance detection capabilities

Reagents:

  • 2-KGA reductase enzyme solution

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form) solution

  • Phosphate buffered saline (PBS), pH 7.0

  • 2-KGA standard

Procedure:

  • Reagent Preparation:

    • Prepare a suitable buffer solution (e.g., 50 mM PBS, pH 7.0).

    • Prepare a stock solution of NADH (e.g., 10 mM) in the buffer.

    • Prepare a working solution of 2-KGA reductase in the buffer. The optimal concentration should be determined empirically.

  • Standard Curve Preparation: Prepare a series of 2-KGA standards in the buffer with concentrations covering the expected sample range (e.g., 0 to 0.5 g/L).

  • Assay Protocol (96-well plate format):

    • To each well, add a defined volume of the 2-KGA standard or sample.

    • Add the NADH solution to a final concentration of, for example, 400 µM.

    • Initiate the reaction by adding the 2-KGA reductase enzyme solution.

    • The total reaction volume should be consistent across all wells (e.g., 200 µL).

  • Measurement: Immediately place the microplate in the reader and monitor the decrease in fluorescence (excitation ~340 nm, emission ~460 nm) or absorbance at 340 nm over time. The rate of decrease is proportional to the 2-KGA concentration.

  • Quantification: Create a standard curve by plotting the rate of reaction (e.g., change in fluorescence per minute) against the concentration of the 2-KGA standards. Determine the 2-KGA concentration in the samples from this curve.

Spectrophotometric Method (Indirect)

This method involves the conversion of 2-KGA to Vitamin C (ascorbic acid), which is then quantified spectrophotometrically.[5]

Instrumentation:

  • UV-Vis Spectrophotometer

  • Water bath or heating block

  • Centrifuge

Reagents:

  • Concentrated sulfuric acid (H2SO4), e.g., 7 mol/L

  • Acetic acid-sodium acetate buffer (e.g., 0.2 mol/L, pH 3.6) containing EDTA (e.g., 2 mmol/L)

  • Sodium hydroxide (NaOH) solution (e.g., 0.3 mol/L)

  • Vitamin C standard

  • 2-KGA sample

Procedure:

  • Conversion of 2-KGA to Vitamin C:

    • Mix an equal volume of the 2-KGA containing sample (e.g., fermentation broth) with 7 mol/L concentrated sulfuric acid.

    • Boil the mixture for a specific duration (e.g., 25 minutes) to facilitate the conversion.

    • Cool the mixture and centrifuge at high speed (e.g., 12,000 g) for 10 minutes to pellet any precipitate.

    • Collect the supernatant for analysis.

  • Vitamin C Standard Curve:

    • Prepare a stock solution of Vitamin C in the acetic acid-sodium acetate buffer.

    • Create a series of standards with known concentrations (e.g., 1, 5, 10, 15, 20, 25, 30 µg/mL).

    • For each standard, measure the absorbance at 244 nm against a buffer blank (A1).

    • To another aliquot of each standard, add NaOH solution, allow to react for 15 minutes, and measure the absorbance at 244 nm against a NaOH solution blank (A2).

    • The absorbance difference (ΔA = A1 - A2) is plotted against the Vitamin C concentration to create the standard curve.

  • Sample Measurement:

    • Dilute the supernatant from the conversion step with the acetic acid-sodium acetate buffer.

    • Measure the absorbance of the diluted sample at 244 nm (A3).

    • Treat an aliquot of the diluted sample with NaOH as with the standards and measure the absorbance (A4).

    • Calculate the absorbance difference for the sample (ΔAvc = A3 - A4).

  • Quantification:

    • Determine the concentration of Vitamin C in the treated sample using the standard curve.

    • Calculate the original concentration of 2-KGA in the sample using the following formula, accounting for the dilution factor and the conversion efficiency (which needs to be empirically determined, a value of 0.6303 is suggested in the patent) and the molecular weight ratio of 2-KGA to Vitamin C (approximately 1.1023).[5]

Visualizing the Methodologies

To better understand the workflows and relationships involved in analytical method validation and the comparison of these techniques, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Design cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_params Define Validation Parameters (Accuracy, Precision, Linearity, etc.) select_method->define_params prep_standards Prepare Standards & Samples define_params->prep_standards run_experiments Perform Analytical Runs prep_standards->run_experiments collect_data Collect Raw Data run_experiments->collect_data stat_analysis Statistical Analysis collect_data->stat_analysis compare_criteria Compare with Acceptance Criteria stat_analysis->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report

Caption: General workflow for analytical method validation.

KGA_Quantification_Comparison cluster_sample Sample Preparation cluster_hplc HPLC Method cluster_enzymatic Enzymatic Method cluster_spectro Spectrophotometric Method (Indirect) sample 2-KGA Sample (e.g., Fermentation Broth) centrifuge Centrifugation sample->centrifuge acid_conversion Acid Conversion to Vitamin C sample->acid_conversion filter Filtration centrifuge->filter dilute Dilution filter->dilute hplc_separation Chromatographic Separation dilute->hplc_separation enzyme_reaction Enzymatic Reaction (2-KGA Reductase + NADH) dilute->enzyme_reaction uv_detection UV Detection (210 nm) hplc_separation->uv_detection hplc_quant Quantification vs. Standards uv_detection->hplc_quant fluorescence_detection Fluorescence/Absorbance Measurement (340 nm) enzyme_reaction->fluorescence_detection enzymatic_quant Rate vs. Standards fluorescence_detection->enzymatic_quant color_reaction Differential Absorbance Measurement (244 nm) acid_conversion->color_reaction spectro_quant Quantification vs. Vitamin C Standards color_reaction->spectro_quant

Caption: Logical workflow comparison for 2-KGA quantification methods.

References

Benchmarking New 2-Keto-L-gulonic Acid Production Strains Against Industrial Standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of new and industrially relevant microbial strains for the production of 2-keto-L-gulonic acid (2-KGA), a key intermediate in the synthesis of vitamin C. The performance of these strains is evaluated based on key production metrics, supported by detailed experimental protocols and metabolic pathway diagrams. This information is intended for researchers, scientists, and drug development professionals working on the optimization of microbial fermentation processes.

Performance Comparison of 2-KGA Production Strains

The following table summarizes the key production metrics for various microbial strains used in 2-KGA production. These metrics include titer (the final concentration of the product), yield (the amount of product obtained per unit of substrate consumed), and productivity (the rate of product formation).

StrainFermentation ModeSubstrateTiter (g/L)Yield (g/g)Productivity (g/L·h)Reference(s)
Pseudomonas plecoglossicida JUIM01Fed-batchGlucose205.670.9536.86[1]
Pseudomonas plecoglossicida JUIM01Immobilized CellsGlucose134.451.074.48[2]
Pseudomonas fluorescens AR4Semi-continuousGlucose444.960.936.74[3][4]
Gluconobacter oxydans ATCC 9937BatchD-glucose30.5--[5]
Gluconobacter oxydans WSH-004BatchD-sorbitol2.5--[6]
Ketogulonicigenium vulgare & Bacillus megaterium (Co-culture)BatchL-sorbose---[7]
Ketogulonicigenium vulgare & Helper Strain Bc 21 (Co-culture)BatchL-sorboseIncreased by 17.9%89.5% conversion-[8]
Recombinant Escherichia coliFed-batch (Bioreactor)L-sorbose72.471.2% conversion-[9]
G. oxydans & Recombinant E. coli (Co-culture)BatchD-sorbitol16.833.6% conversion-[9]

Note: The performance metrics can vary significantly based on the specific fermentation conditions, including medium composition, pH, temperature, and aeration. Direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating these findings. Below are generalized protocols for key experiments in 2-KGA production and analysis.

Fermentation Protocol for 2-KGA Production

This protocol outlines a typical batch or fed-batch fermentation process for producing 2-KGA using a microbial strain.

a. Inoculum Preparation:

  • A single colony of the production strain is inoculated into a seed medium.

  • The culture is incubated at a specific temperature (e.g., 30°C) and agitation speed (e.g., 200 rpm) for a defined period (e.g., 12-24 hours) to obtain a sufficient cell density.

b. Fermentation:

  • The main fermentation medium is sterilized in a bioreactor.

  • The seed culture is inoculated into the bioreactor at a specific volume ratio (e.g., 10% v/v).

  • Fermentation is carried out under controlled conditions:

    • Temperature: Maintained at the optimal temperature for the specific strain (e.g., 30-34°C).

    • pH: Controlled at a specific setpoint (e.g., 7.0) by the automated addition of an acid or base (e.g., NaOH).

    • Aeration: A constant flow of sterile air is supplied (e.g., 1.0-3.5 L/min).

    • Agitation: The stirring speed is set to ensure proper mixing and oxygen transfer (e.g., 800 rpm).

  • For fed-batch fermentation, a concentrated substrate solution (e.g., glucose or L-sorbose) is fed into the bioreactor at a predetermined rate to maintain the substrate concentration within an optimal range.

  • Samples are withdrawn aseptically at regular intervals for analysis.

Quantification of 2-KGA

The concentration of 2-KGA in the fermentation broth is typically determined using High-Performance Liquid Chromatography (HPLC).

a. Sample Preparation:

  • Fermentation broth samples are centrifuged to remove microbial cells.

  • The supernatant is diluted with a suitable mobile phase or deionized water.

  • The diluted sample may be filtered through a 0.22 µm syringe filter before injection into the HPLC system.

b. HPLC Analysis:

  • Column: A suitable column for organic acid analysis is used (e.g., a C18 column).

  • Mobile Phase: An acidic mobile phase is commonly employed (e.g., a dilute solution of sulfuric acid or phosphoric acid).

  • Detection: 2-KGA is detected using a UV detector at a specific wavelength (e.g., 210 nm).

  • Quantification: The concentration of 2-KGA is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of 2-KGA.

Visualizations

The following diagrams illustrate the key metabolic pathways and a generalized experimental workflow for benchmarking 2-KGA production strains.

metabolic_pathway cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Glucose_peri D-Glucose Gluconate_peri D-Gluconate Glucose_peri->Gluconate_peri Glucose Dehydrogenase Glucose_cyto D-Glucose Glucose_peri->Glucose_cyto Transport TwoKGA_peri 2-Keto-D-gluconate (2-KGA) Gluconate_peri->TwoKGA_peri Gluconate 2-Dehydrogenase G6P Glucose-6-P Glucose_cyto->G6P Glucokinase SixPG 6-P-Gluconate G6P->SixPG ED_pathway Entner-Doudoroff Pathway SixPG->ED_pathway

Caption: Metabolic pathway for 2-KGA production from D-glucose in Pseudomonas.

experimental_workflow strain_selection Strain Selection (New vs. Industrial Standard) inoculum_prep Inoculum Preparation strain_selection->inoculum_prep fermentation Fermentation (Batch / Fed-batch) inoculum_prep->fermentation sampling Sampling fermentation->sampling analysis Analysis (HPLC for 2-KGA, Biomass) sampling->analysis data_processing Data Processing (Titer, Yield, Productivity) analysis->data_processing comparison Performance Comparison data_processing->comparison

Caption: Generalized experimental workflow for benchmarking 2-KGA production strains.

coculture_pathway cluster_kv Ketogulonicigenium vulgare cluster_helper Helper Strain (e.g., Bacillus megaterium) sorbose L-Sorbose two_klg This compound (2-KLG) sorbose->two_klg Sorbose Dehydrogenase growth_factors Growth Factors (e.g., amino acids, vitamins) growth_factors->sorbose Promotes Growth & Enzyme Activity

Caption: Simplified pathway of 2-KGA production in a co-culture system.

References

Economic Feasibility of 2-Keto-L-gulonic Acid (2-KGA) Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary industrial and emerging processes for the production of 2-Keto-L-gulonic acid (2-KGA), a crucial intermediate in the synthesis of Vitamin C (ascorbic acid). We will delve into the economic feasibility of the traditional Reichstein process, the widely adopted two-step fermentation process, and the promising one-step fermentation methods, supported by experimental data on their performance.

Overview of 2-KGA Production Processes

The industrial manufacturing of Vitamin C has historically been dominated by the Reichstein process. However, economic and environmental pressures have led to the development of more efficient biotechnological routes. Currently, the two-step fermentation process is the most prevalent method, particularly in China, which is the world's largest producer.[1][2] Meanwhile, intensive research is focused on developing a commercially viable one-step fermentation process to further streamline production and reduce costs.[3]

Comparative Analysis of Production Processes

The Reichstein Process

First developed in 1933, the Reichstein process is a mixed chemical and microbial synthesis method that transforms D-glucose into 2-KGA in multiple steps.[4] Although it has been optimized over the decades with step yields now exceeding 90%, it remains an energy- and labor-intensive method.[5]

Economic Feasibility: The Reichstein process is characterized by high capital, labor, and energy costs.[5] A significant economic drawback is its reliance on large quantities of organic and inorganic solvents like acetone and sulfuric acid, which leads to substantial waste disposal costs and environmental concerns.[5] The overall yield of Vitamin C from glucose is approximately 60%.[5] Despite its lower efficiency, large-scale producers can offset some of the cost disadvantages through economies of scale.[5]

dot

Reichstein_Process D_Glucose D-Glucose p1 D_Glucose->p1 D_Sorbitol D-Sorbitol p2 D_Sorbitol->p2 L_Sorbose L-Sorbose p3 L_Sorbose->p3 Diacetone_Sorbose Diacetone-L-sorbose p4 Diacetone_Sorbose->p4 Two_KGA 2-KGA VitaminC Vitamin C Two_KGA->VitaminC Lactonization p1->D_Sorbitol Hydrogenation (Ni catalyst) p2->L_Sorbose Microbial Oxidation (Acetobacter sp.) p3->Diacetone_Sorbose Acetal Protection (Acetone) p4->Two_KGA Chemical Oxidation (e.g., KMnO4) Two_Step_Fermentation D_Glucose D-Glucose p1 D_Glucose->p1 D_Sorbitol D-Sorbitol p2 D_Sorbitol->p2 L_Sorbose L-Sorbose p3 L_Sorbose->p3 Two_KGA 2-KGA VitaminC Vitamin C Two_KGA->VitaminC Lactonization p1->D_Sorbitol Chemical Hydrogenation p2->L_Sorbose Fermentation 1 (e.g., G. oxydans) p3->Two_KGA Fermentation 2 (Mixed Culture) One_Step_Fermentation D_Glucose D-Glucose p1 D_Glucose->p1 Two_KGA 2-KGA VitaminC Vitamin C Two_KGA->VitaminC Lactonization p1->Two_KGA Direct Fermentation (Engineered Microbe)

References

A Comparative Guide to Spectroscopic Techniques for the Structural Elucidation of 2-Keto-L-gulonic Acid (2-KGA) and Its Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of key spectroscopic techniques for the structural analysis of 2-keto-L-gulonic acid (2-KGA), a crucial intermediate in the industrial production of Vitamin C, and its common byproducts such as 2-keto-D-gluconic acid (2-KDG) and 2,5-diketo-D-gluconic acid (2,5-DKG). This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of technique performance supported by experimental data.

Overview of Spectroscopic Techniques

The structural elucidation of 2-KGA and its byproducts relies on a combination of spectroscopic methods to provide complementary information about their molecular structure, functional groups, and connectivity. The primary techniques employed include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each technique offers unique insights, and their combined application is essential for unambiguous structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are pivotal for the complete structural assignment of 2-KGA and for differentiating it from its isomers and byproducts.

Data Presentation: NMR Spectral Data
Compound Technique Nucleus Chemical Shift (δ) in ppm Multiplicity / Coupling Constant (J in Hz)
This compound (2-KGA) ¹H NMR (D₂O)H-3, H-4, H-5, H-6~ 3.5 - 4.5Complex multiplet
¹³C NMRC-1 (Carboxyl)~ 175Singlet
C-2 (Keto)~ 210Singlet
C-3 to C-6~ 60 - 80-
2-Keto-D-gluconic Acid (2-KDG) ¹³C NMRC-1 (Carboxyl)~ 176Singlet
C-2 (Keto)~ 212Singlet
C-3 to C-6~ 60 - 80-

Note: Specific chemical shifts can vary depending on the solvent, pH, and temperature.

Experimental Protocols: NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound (e.g., 2-KGA) in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

1D NMR (¹H and ¹³C) Acquisition:

  • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • Acquire ¹³C NMR spectra with proton decoupling. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and accumulation of several hundred to thousands of scans depending on the sample concentration.

2D NMR (COSY, HSQC, HMBC) Acquisition:

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings. Standard gradient-selected COSY (gs-COSY) experiments are typically used.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations (one-bond couplings).

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (two- and three-bond couplings), which is crucial for assigning quaternary carbons and piecing together molecular fragments.

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Sample Purified 2-KGA or Byproduct Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube OneD_NMR 1D NMR (1H, 13C, DEPT) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Initial Structural Information Spectral_Processing Spectral Processing and Phasing TwoD_NMR->Spectral_Processing Fourier Transform Peak_Picking Peak Picking and Integration Spectral_Processing->Peak_Picking Identify Signals Structure_Assignment Structure Assignment Peak_Picking->Structure_Assignment Correlate Signals

Caption: Workflow for NMR-based structural elucidation of 2-KGA.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the molecular formula. Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of the molecule.

Data Presentation: Mass Spectrometry Data
Compound Technique Ionization Mode Precursor Ion (m/z) Major Fragment Ions (m/z)
This compound (2-KGA) ESI-MSNegative [M-H]⁻193.035175 (loss of H₂O), 149 (loss of CO₂), 131, 113, 85
2-Keto-D-gluconic Acid (2-KDG) ESI-MSNegative [M-H]⁻193.035175, 149, 131, 113, 85
2,5-Diketo-D-gluconic Acid (2,5-DKG) ESI-MSNegative [M-H]⁻191.019173 (loss of H₂O), 147 (loss of CO₂), 129

Note: Fragmentation patterns can vary depending on the collision energy and the mass spectrometer used.

Experimental Protocols: Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as methanol/water or acetonitrile/water, often with a small amount of volatile acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium hydroxide for negative ion mode) to aid ionization.

ESI-MS and ESI-MS/MS Analysis:

  • Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.

  • Acquire full scan mass spectra to determine the molecular weight.

  • For MS/MS analysis, select the precursor ion of interest (e.g., [M-H]⁻ at m/z 193 for 2-KGA) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.

Visualization: Mass Spectrometry Fragmentation Pathway

MS_Fragmentation M_H [M-H]⁻ m/z 193.035 Loss_H2O [M-H-H₂O]⁻ m/z 175 M_H->Loss_H2O - H₂O Loss_CO2 [M-H-CO₂]⁻ m/z 149 M_H->Loss_CO2 - CO₂ Further_Frag1 Further Fragmentation Loss_H2O->Further_Frag1 Further_Frag2 Further Fragmentation Loss_CO2->Further_Frag2

Caption: A simplified fragmentation pathway for 2-KGA in negative ESI-MS/MS.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Data Presentation: FTIR Spectral Data
Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
O-H (Carboxylic acid)Stretching3300 - 2500 (broad)
O-H (Alcohol)Stretching3500 - 3200 (broad)
C=O (Keto)Stretching1725 - 1705
C=O (Carboxylic acid)Stretching1720 - 1700
C-OStretching1320 - 1000
C-HStretching3000 - 2850
Experimental Protocols: FTIR Spectroscopy
  • Prepare the sample as a KBr pellet, a thin film, or a solution. For solid samples, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent pellet.

  • Record the FTIR spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. While 2-KGA and its byproducts do not have extensive chromophores that absorb in the visible region, they do exhibit UV absorbance due to the carbonyl groups, which is useful for their detection and quantification, particularly in HPLC analysis.

Data Presentation: UV-Vis Spectral Data
Compound Solvent λmax (nm)
This compound (2-KGA) Water/Acidic Buffer~ 210[1][2]
2-Keto-D-gluconic Acid (2-KDG) Water/Acidic Buffer~ 210[1][2]
Experimental Protocols: UV-Vis Spectroscopy
  • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., water, methanol, or an appropriate buffer).

  • Use a quartz cuvette to hold the sample.

  • Record the absorption spectrum over a range of UV wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

Comparison of Techniques

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed carbon-hydrogen framework, stereochemistry, connectivityNon-destructive, provides unambiguous structural informationLower sensitivity, requires pure samples, longer acquisition times
Mass Spectrometry Molecular weight, elemental formula, fragmentation patternHigh sensitivity, small sample amount required, can be coupled with chromatographyIsomers can be difficult to distinguish without MS/MS, fragmentation can be complex
FTIR Spectroscopy Presence of functional groupsFast, non-destructive, provides a molecular "fingerprint"Does not provide information on molecular connectivity or stereochemistry
UV-Vis Spectroscopy Presence of chromophores, quantificationSimple, fast, good for quantitative analysis (especially with HPLC)Limited structural information, not all compounds are UV-active

Conclusion

The structural elucidation of this compound and its byproducts is most effectively achieved through the synergistic use of multiple spectroscopic techniques. NMR spectroscopy provides the foundational structural information, while mass spectrometry confirms the molecular weight and offers fragmentation data for further structural confirmation. FTIR and UV-Vis spectroscopy serve as rapid and valuable tools for identifying functional groups and for quantification, respectively. This integrated approach, as outlined in this guide, provides a robust framework for the comprehensive analysis of these important industrial compounds.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 2-keto-L-Gulonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the proper handling and disposal of 2-keto-L-Gulonic acid, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment and compliance with standard safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Ingestion or absorption through the skin may be harmful, and inhalation can lead to severe respiratory tract irritation.[3] Therefore, adherence to the recommended personal protective equipment guidelines is mandatory.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][4]To prevent eye contact which can cause serious irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and impervious protective clothing.[1][3]To avoid skin contact which can cause irritation.
Respiratory Protection A NIOSH/MSHA-approved respirator or a full-face respirator should be used if exposure limits are exceeded, if irritation is experienced, or when dust formation is likely.[1][3]To prevent inhalation of dust which may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][4]

    • Ensure that safety showers and eyewash stations are readily accessible.

    • Minimize dust generation and accumulation during handling.[3]

  • Donning Personal Protective Equipment (PPE) :

    • Before handling the compound, put on all required PPE as detailed in Table 1.

    • Gloves should be inspected for any signs of damage prior to use.[1]

  • Handling the Chemical :

    • Avoid direct contact with skin, eyes, and clothing.[3]

    • Use non-sparking tools and avoid sources of ignition when handling the powder.[2]

    • Keep the container tightly closed when not in use.[2][3]

  • Post-Handling Procedures :

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2]

    • Contaminated clothing should be removed and washed before reuse.[1][3]

Emergency Procedures

  • In case of eye contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]

  • In case of skin contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical advice if irritation occurs.[1]

  • If inhaled : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

  • If swallowed : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical Disposal :

    • Dispose of the chemical waste at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]

    • Alternatively, the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system.

    • Do not discharge into sewer systems or allow it to contaminate water, foodstuffs, or feed.[2]

  • Container Disposal :

    • Empty containers should be disposed of in accordance with local and national regulations.

    • Combustible packaging materials may be incinerated.[2]

Workflow for Handling this compound

A Preparation & Engineering Controls (Fume Hood, Eyewash Station) B Don PPE (Goggles, Gloves, Lab Coat) A->B Proceed C Chemical Handling (Avoid Dust, Keep Container Closed) B->C Proceed D Post-Handling Procedures (Wash Hands, Clean Area) C->D Complete F Emergency Response (First Aid, Spill Control) C->F If Incident Occurs E Waste Disposal (Licensed Facility) D->E Dispose

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.